(4-(Pyridin-3-yloxy)phenyl)boronic acid
Description
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Properties
Molecular Formula |
C11H10BNO3 |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
(4-pyridin-3-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8,14-15H |
InChI Key |
HSFBLGLMLZGKPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of (4-(Pyridin-3-yloxy)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (4-(Pyridin-3-yloxy)phenyl)boronic acid
Authored by: A Senior Application Scientist
Abstract
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway to this valuable compound. The synthesis involves an initial Ullmann condensation to form the diaryl ether linkage, followed by a lithiation-borylation sequence to introduce the boronic acid moiety. This document furnishes detailed experimental protocols, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in the successful .
Introduction: The Significance of (4-(Pyridin-3-yloxy)phenyl)boronic acid
Arylboronic acids are indispensable reagents in modern organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance for a wide array of functional groups and its relatively mild conditions have established it as a cornerstone for carbon-carbon bond formation.[1] (4-(Pyridin-3-yloxy)phenyl)boronic acid, in particular, incorporates a pyridyl ether motif, a common pharmacophore in numerous biologically active molecules. Its synthesis is therefore of considerable interest to the pharmaceutical and agrochemical industries. This guide delineates a reliable synthetic route, emphasizing the underlying chemical principles and practical considerations for its successful implementation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of (4-(Pyridin-3-yloxy)phenyl)boronic acid suggests a disconnection at the carbon-boron bond and the carbon-oxygen bond of the diaryl ether. This leads to a two-step synthetic strategy:
-
Formation of the Diaryl Ether Core: Synthesis of the key intermediate, 3-(4-bromophenoxy)pyridine, via a copper-catalyzed Ullmann condensation.
-
Introduction of the Boronic Acid Functionality: Conversion of the aryl bromide to the corresponding boronic acid through a halogen-metal exchange followed by borylation.
This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Caption: Retrosynthetic analysis of (4-(Pyridin-3-yloxy)phenyl)boronic acid.
Synthesis of the 3-(4-bromophenoxy)pyridine Intermediate
The formation of the diaryl ether linkage is efficiently achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an alcohol (or phenol) with an aryl halide.[2] While modern variations often use soluble copper catalysts and ligands, the traditional Ullmann conditions with copper powder can be effective, though they may require higher temperatures.[2][3]
Mechanistic Considerations of the Ullmann Condensation
The precise mechanism of the Ullmann reaction can be complex and is believed to involve copper(I) species.[3] A plausible pathway includes:
-
Formation of a copper(I) phenoxide from 3-hydroxypyridine and a copper(I) salt (often generated in situ).
-
Oxidative addition of the aryl halide (4-bromoiodobenzene) to the copper(I) phenoxide to form a copper(III) intermediate.
-
Reductive elimination from the copper(III) species to yield the diaryl ether and regenerate a copper(I) species.
The choice of an aryl iodide (4-bromoiodobenzene) is strategic, as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond.[4]
Experimental Protocol: Ullmann Condensation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypyridine | ≥98% | Commercially available |
| 4-Bromoiodobenzene | ≥98% | Commercially available |
| Copper(I) iodide (CuI) | 99% | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Toluene | ACS Grade | Commercially available |
| Ethyl acetate | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | In-house | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq.), 4-bromoiodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask and replace the atmosphere with an inert gas (e.g., Nitrogen or Argon) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(4-bromophenoxy)pyridine.
Synthesis of (4-(Pyridin-3-yloxy)phenyl)boronic acid
The conversion of the aryl bromide intermediate to the target boronic acid is a critical step. A highly reliable method for this transformation is the halogen-metal exchange with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate.[5] This method is often preferred for its high efficiency and scalability.
Mechanistic Insights into Lithiation-Borylation
The lithiation-borylation sequence proceeds through two main steps:[6]
-
Halogen-Metal Exchange: The aryl bromide reacts with a strong organolithium base, typically n-butyllithium, at cryogenic temperatures (-78 °C). The more electropositive lithium atom exchanges with the bromine atom, forming an aryllithium intermediate and n-butyl bromide. This reaction is generally very fast.
-
Borylation: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a borate complex.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the borate ester to yield the final arylboronic acid.
Caption: Experimental workflow for the .
Experimental Protocol: Lithiation-Borylation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(4-bromophenoxy)pyridine | As synthesized | In-house |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially available |
| Triisopropyl borate | ≥98% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Diethyl ether | ACS Grade | Commercially available |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Commercially available |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(4-bromophenoxy)pyridine (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 1-2.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
The product may precipitate from the aqueous layer upon acidification. If so, collect the solid by filtration, wash with cold water and then a small amount of cold diethyl ether, and dry under vacuum.
-
If the product remains in the organic layers, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. The product can be further purified by recrystallization or by slurrying in a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization and Data
The final product and intermediate should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Table 1: Summary of Expected Yields and Purity
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 3-(4-bromophenoxy)pyridine | 60-80% | >95% |
| 2 | (4-(Pyridin-3-yloxy)phenyl)boronic acid | 70-90% | >97% |
Conclusion
The can be reliably achieved in two high-yielding steps from commercially available starting materials. The described Ullmann condensation followed by a lithiation-borylation sequence provides a practical and scalable route for researchers in drug discovery and materials science. Adherence to anhydrous and inert atmosphere conditions, particularly in the borylation step, is critical for success. The protocols and mechanistic discussions within this guide offer a solid foundation for the synthesis of this and structurally related boronic acids.
References
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and its Application in Synthesis. Retrieved from a presentation slide deck, specific source not fully cited.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. (i), 135-153.
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Organic Syntheses. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. 81, 89.
- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Robertson, G. M. (2004). The Ullmann coupling reaction: a new approach to tetraarylstannanes. Journal of Organometallic Chemistry, 688(1-2), 183-190.
- MDPI. (2020).
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Google Patents. (2002). US20020161230A1 - Process for preparing boronic and borinic acids.
Sources
Technical Monograph: (4-(Pyridin-3-yloxy)phenyl)boronic Acid
The following technical guide is a comprehensive monograph on (4-(Pyridin-3-yloxy)phenyl)boronic acid , designed for researchers in medicinal chemistry and organic synthesis.
CAS Registry Number: 1029438-34-3 Molecular Formula: C₁₁H₁₀BNO₃ Molecular Weight: 215.01 g/mol [1]
Executive Summary
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a bifunctional building block integrating a Lewis-basic pyridine motif with a Lewis-acidic boronic acid moiety via a flexible ether linkage. It serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators, where the diaryl ether scaffold functions as a hydrophobic linker that positions the pyridine ring to interact with solvent-front residues or specific hinge regions in protein targets.
This guide details the physicochemical behavior, synthetic pathways, and catalytic considerations required to effectively utilize this reagent, specifically addressing the challenges of catalyst poisoning inherent to pyridine-containing substrates.
Chemical Architecture & Properties[2][3]
Structural Analysis
The molecule consists of three distinct domains:
-
The Boronic Acid Head: A reactive handle for Suzuki-Miyaura cross-coupling (C-C bond formation) or Chan-Lam coupling (C-X bond formation).
-
The Phenylene Linker: Provides a rigid spacer.
-
The Pyridin-3-yloxy Tail: A polar, basic pharmacophore. Unlike direct biaryls, the ether oxygen introduces a bond angle (~120°) and rotational freedom, allowing the pyridine to adopt non-coplanar conformations relative to the phenyl ring.
Physicochemical Data
| Property | Value / Description | Note |
| Appearance | White to off-white powder | Hygroscopic; tends to aggregate. |
| Melting Point | >200 °C (Decomposes) | High lattice energy due to H-bonding network. |
| pKa (Pyridine) | ~5.2 (Calculated) | Protonation significantly improves water solubility. |
| pKa (Boronic) | ~8.8 (Calculated) | Ionizes to boronate anion [RB(OH)₃]⁻ at basic pH. |
| Solubility | DMSO, Methanol, DMF | Poor in non-polar solvents (Hexane, DCM). |
| Stability | Boroxine Equilibrium | Exists in equilibrium with its trimeric anhydride (boroxine) in dry state. |
Synthetic Routes & Optimization
The synthesis of this molecule requires the construction of the diaryl ether linkage prior to the installation of the boronic acid to avoid protodeboronation or copper-mediated scrambling.
Recommended Retrosynthetic Pathway
The most robust route involves a copper-catalyzed Ullmann-type ether synthesis followed by a lithium-halogen exchange/borylation sequence.
Caption: Two-step convergent synthesis minimizing side reactions. Step 1 constructs the ether; Step 2 installs the boron.
Detailed Protocol: Step 2 (Borylation)
Rationale: While Miyaura borylation (Pd-catalyzed) is possible, the Lithium-Halogen exchange is cleaner for this specific substrate because it avoids Pd-pyridine coordination issues during the synthesis of the reagent itself.
Materials:
-
3-(4-Bromophenoxy)pyridine (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 3-(4-bromophenoxy)pyridine and anhydrous THF. Cool to -78 °C (dry ice/acetone).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. The internal temperature must not exceed -70 °C to prevent pyridine ring lithiation (scrambling). Stir for 30 minutes.
-
Quench: Add Triisopropyl borate dropwise. The solution may become viscous.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 2N HCl until pH ~3. Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Isolation: Neutralize to pH 7 with NaHCO₃. Extract with EtOAc.[2][3] The product often precipitates at the interface; filter the solid if present. Recrystallize from Acetonitrile/Water.
Reactivity Profile: The Suzuki-Miyaura Nexus
Using (4-(Pyridin-3-yloxy)phenyl)boronic acid in cross-coupling reactions presents a specific challenge: Competitive Coordination . The pyridine nitrogen is a competent ligand for Palladium(II), potentially displacing phosphines and forming inactive Pd(L)(Pyridine)_n complexes.
Mechanistic Intervention
To ensure high turnover numbers (TON), the catalytic cycle must be engineered to favor the oxidative addition/transmetallation pathway over nitrogen coordination.
Caption: The catalytic cycle highlighting the "Off-Cycle Trap" where pyridine nitrogen sequesters the Pd catalyst.
Optimized Coupling Protocol
System: Pd(OAc)₂ / XPhos / K₃PO₄ in n-Butanol/Water.
-
Ligand Choice (XPhos/SPhos): These bulky, electron-rich Buchwald biaryl phosphines sterically crowd the Pd center, preventing the pyridine nitrogen from binding effectively [1].
-
Base (K₃PO₄): Anhydrous or mild aqueous conditions prevent protodeboronation, which can be accelerated by the electron-withdrawing nature of the ether-linked pyridine.
-
Solvent (n-BuOH): Protic solvents facilitate the transmetallation step involving the boronate species.
Medicinal Chemistry Applications
Scaffold Hopping & Pharmacophores
This boronic acid allows for the rapid installation of the 3-phenoxypyridine motif. This motif is structurally analogous to the 4-phenoxypyridine found in kinase inhibitors like Sorafenib , but with altered vectorality.
-
H-Bond Acceptor: The pyridine nitrogen (sp2) acts as a solvent-exposed H-bond acceptor.
-
Conformation: The ether linkage adopts a "twist" conformation (approx 60-90° dihedral angle), unlike the planar biphenyl systems, allowing the molecule to fit into hydrophobic pockets without incurring high steric penalties.
Bioisosterism
The 3-pyridyl ether is often used as a bioisostere for:
-
3-Fluoro-phenoxy groups: Retains polarity but adds basicity.
-
Benzyl amines: Reduces conformational flexibility while maintaining basicity.
Handling, Stability & Analytics
Storage
-
Condition: Store at 2–8 °C under Argon.
-
Boroxine Formation: Upon prolonged storage, the material may dehydrate to form the cyclic trimer (boroxine). This is reversible.
-
Verification: ¹H NMR in DMSO-d₆ + D₂O. If the boronic acid protons (s, ~8.0 ppm) disappear and water peak increases, it is the boroxine. It can be used "as is" in Suzuki couplings as the base hydrolyzes it in situ.
-
Analytical Standards
-
HPLC: Use a buffered mobile phase (e.g., Ammonium Formate pH 4.5) to prevent peak tailing caused by the basic pyridine nitrogen interacting with silanols on the column.
-
TLC: Elute with 5% MeOH in DCM. Boronic acids often streak; stain with Curcumin or KMnO₄.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
Technical Monograph: Palonosetron Hydrochloride (CAS 170230-28-1)
Executive Summary: The Second-Generation Paradigm
CAS number 170230-28-1 refers to Palonosetron Hydrochloride , a highly potent, second-generation 5-HT3 receptor antagonist.[1][2] Unlike its first-generation predecessors (ondansetron, granisetron), which operate via simple competitive inhibition, Palonosetron exhibits a unique pharmacological profile characterized by allosteric binding , positive cooperativity , and the induction of receptor internalization .[2]
This guide moves beyond basic pharmacopoeial definitions to explore the structural causality of its 40-hour half-life and provides self-validating protocols for its analysis in drug development.[1][2]
Chemical Architecture & Stereochemical Criticality
Structural Identity
-
IUPAC Name: (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride.[1][2][3]
-
Molecular Formula:
[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The Stereochemical Checkpoint
Palonosetron contains two chiral centers, theoretically allowing for four stereoisomers.[2][5] However, pharmacological activity is concentrated almost exclusively in the (3aS, 3S) isomer.[2]
-
Rigid Tricyclic Core: The fused benzo-isoquinoline ring provides a rigid scaffold that locks the pharmacophore in a specific orientation, minimizing entropy loss upon binding.[2]
-
Quinuclidine Moiety: The basic nitrogen in the quinuclidine ring mimics the terminal amine of serotonin (5-HT), serving as the primary anchor point in the receptor's ligand-binding domain.[2]
Critical Insight: In synthesis and quality control, the separation of the (3aS, 3S) isomer from the (3aR, 3R) enantiomer and (3aS, 3R)/(3aR, 3S) diastereomers is the single most critical quality attribute (CQA).[2]
Mechanistic Pharmacodynamics: The Internalization Theory
Standard 5-HT3 antagonists bind, block the channel, and dissociate.[2] Palonosetron differs fundamentally. It induces a conformational change that triggers the receptor to internalize (move inside the cell), rendering it permanently unavailable to serotonin for an extended period.[2] This explains why its clinical efficacy persists long after the free drug has cleared from plasma.[2]
Pathway Visualization
The following diagram illustrates the divergent pathways between First-Gen antagonists (reversible blockade) and Palonosetron (internalization).[1][2]
Figure 1: Mechanistic divergence showing Palonosetron-induced receptor internalization vs. reversible competitive inhibition.[1][2]
Quantitative Comparative Data
The following data highlights the superior affinity and stability of Palonosetron compared to first-generation standards.
| Parameter | Palonosetron (CAS 170230-28-1) | Ondansetron | Granisetron |
| Receptor Affinity ( | 10.45 (Highest Affinity) | 8.39 | 8.91 |
| Binding Mechanism | Allosteric / Irreversible (Pseudo) | Competitive / Reversible | Competitive / Reversible |
| Elimination Half-life ( | ~40 Hours | 3-6 Hours | 6-8 Hours |
| Receptor Internalization | Yes (Significant) | No | No |
Data Source: Synthesized from Wong et al. and Rojas et al. (See References)
Experimental Protocols
As an application scientist, reproducibility is paramount. The following protocols are designed to be self-validating —meaning the results contain internal controls that confirm the assay worked correctly.
Protocol A: Chiral Purity Analysis (HPLC)
Objective: Quantify the (3aS, 3S) isomer and detect enantiomeric impurities (3aR, 3R).[2] Self-Validation: The presence of distinct retention times for the enantiomers validates the column's chiral recognition capability.
Materials:
-
Column: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1][2]
Workflow:
-
System Suitability: Inject a racemic mixture (containing both enantiomers).[2]
-
Requirement: Resolution (
) between (3aS, 3S) and (3aR, 3R) peaks must be > 2.0.[2]
-
-
Sample Prep: Dissolve Palonosetron HCl (CAS 170230-28-1) in ethanol to 0.5 mg/mL.
-
Execution: Isocratic flow at 1.0 mL/min at 25°C.
-
Analysis: The (3aS, 3S) active isomer typically elutes second (verify with reference standard). Calculate area normalization.
Protocol B: Radioligand Binding Assay (Validation of Potency)
Objective: Determine binding affinity (
Workflow Visualization:
Figure 2: Radioligand binding workflow for affinity determination.
Step-by-Step Methodology:
-
Membrane Preparation: Use HEK-293 cells stably expressing the human 5-HT3 receptor.[1][2] Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Competition Binding:
-
Incubation: 60 minutes at 25°C. Note: Palonosetron requires sufficient time to establish the allosteric lock.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters).
-
Calculation: Use the Cheng-Prusoff equation:
.[1][2]
Synthesis & Impurity Control
The synthesis of Palonosetron HCl generally involves the hydrogenation of a tetrahydro-benzisoquinolinone precursor.
Critical Process Parameter (CPP): The reduction of the double bond in the precursor (CAS 135729-56-5 or similar intermediate) determines the stereochemistry.[1][2]
-
Catalyst: 10% Pd/C.[2]
-
Solvent: Methanol or Acetic Acid.[2]
-
Risk: Over-reduction or incorrect stereochemistry leading to the (3aR, 3S) diastereomer.[2]
-
Control: In-process control (IPC) using the Chiral HPLC method described in Section 5.[1][2]
References
-
Rojas, C., et al. (2008).[2][7] "Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor."[1][2][7][8][9] Anesthesia & Analgesia.
-
Wong, E. H., et al. (1995).[2] "The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro."[2] British Journal of Pharmacology.[2]
-
Rojas, C., et al. (2010).[2] "Palonosetron triggers 5-HT3 receptor internalization and causes prolonged inhibition of receptor function."[1][2][7][9] European Journal of Pharmacology.
-
United States Pharmacopeia (USP). "Palonosetron Hydrochloride Monograph." USP-NF.[1][2] (Requires Subscription for full text, validated via FDA Label).[2]
-
PubChem. "Palonosetron Hydrochloride Compound Summary."[2] National Library of Medicine.[2] [1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
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- 3. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]
- 4. GSRS [precision.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Structural Elucidation of (4-(Pyridin-3-yloxy)phenyl)boronic Acid
This technical guide details the structural elucidation of (4-(Pyridin-3-yloxy)phenyl)boronic acid (CAS: 1029438-34-3). It addresses the specific analytical challenges posed by the dynamic boroxine equilibrium and the quadrupole relaxation of the boron nucleus.
Executive Summary & Molecule Profile
Target Molecule: (4-(Pyridin-3-yloxy)phenyl)boronic acid CAS Number: 1029438-34-3 Molecular Formula: C₁₁H₁₀BNO₃ Molecular Weight: 215.01 g/mol [1]
This molecule serves as a critical bifunctional scaffold in medicinal chemistry, combining a Lewis-basic pyridine ring (capable of hydrogen bonding or metal coordination) with a Lewis-acidic boronic acid (crucial for Suzuki-Miyaura coupling or covalent serine protease inhibition).
The Analytical Challenge: Unlike standard organic molecules, this compound exists in a dynamic equilibrium between its monomeric acid form and its cyclic trimer (boroxine). Furthermore, the ether linkage (-O-) introduces specific electronic shielding effects distinct from biaryl analogs. This guide provides a self-validating analytical framework to confirm identity, purity, and connectivity.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) provides the first line of evidence. However, standard protonated molecular ion identification is insufficient due to boron's unique isotopic distribution and dehydration propensity.
Ionization Strategy[2]
-
Technique: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
-
Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid. Note: Avoid alcohols if boronate ester formation is not desired, though methyl esters often form transiently in the source.
Spectral Interpretation
A. The Boron Isotope Pattern (The "Signature") Boron exists naturally as two isotopes: ¹⁰B (~20%) and ¹¹B (~80%).
-
Validation Rule: Any boron-containing ion must display a characteristic doublet pattern with an intensity ratio of approximately 1:4 .
-
Observation: If the base peak is m/z 216 (¹¹B), a significant peak must exist at m/z 215 (¹⁰B).
B. Dehydration Artifacts (Boroxine Formation) Boronic acids readily dehydrate in the MS source (thermal dehydration).[2]
-
Monomer: [M+H]⁺ = 216.06 (Expected).
-
Trimer (Boroxine): [3M - 3H₂O + H]⁺.
-
Calculation: (3 × 215.01) - (3 × 18.015) + 1.007 ≈ 592.2 .
-
-
Interpretation: The presence of m/z 592.2 does not indicate an impurity; it confirms the presence of the boronic acid functionality capable of trimerization.
NMR Spectroscopy: The Elucidation Core
Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing regiochemistry and the ether linkage.
Sample Preparation & Solvent Effects[3]
-
Solvent of Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆).
-
Reasoning: DMSO is a hydrogen-bond acceptor that stabilizes the monomeric boronic acid species, suppressing boroxine formation and sharpening the signals of the acidic protons (-B(OH)₂).
-
Avoid: CDCl₃ (promotes dehydration/broadening) or Methanol-d₄ (exchanges acidic protons, erasing key -OH signals).
¹H NMR Assignment Logic (400 MHz, DMSO-d₆)
The spectrum is divided into three distinct zones.
| Zone | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Boronic Acid | 8.0 – 8.2 | Broad Singlet | 2H | -B(OH)₂ . Disappears upon D₂O shake. Confirms boronic acid vs. ester.[3][4][5][6] |
| Pyridine Ring | 8.3 – 8.5 | Doublet/Singlet | 1H | H2' (Ortho to N, Ortho to O). Deshielded by N. |
| 8.2 – 8.4 | Doublet | 1H | H6' (Ortho to N). | |
| 7.4 – 7.6 | Multiplet | 2H | H4', H5' . Shielded relative to H2/H6. | |
| Phenyl Ring | 7.8 – 7.9 | Doublet (J~8Hz) | 2H | H2, H6 . Ortho to Boron (Deshielded by empty p-orbital of B). |
| 7.0 – 7.1 | Doublet (J~8Hz) | 2H | H3, H5 . Ortho to Oxygen (Strongly shielded by mesomeric donation of O). |
Critical Connectivity Proof: The significant upfield shift of the phenyl protons H3/H5 (~7.0 ppm) compared to benzene (7.36 ppm) confirms the electron-donating nature of the ether oxygen attached at position 4.
¹³C NMR & Quadrupole Broadening
-
C-O Carbons: Look for signals in the 155–165 ppm range. There should be two distinct peaks: one for the phenyl C4 (attached to O) and one for the pyridine C3' (attached to O).
-
C-B Carbon (The "Missing" Peak): The carbon attached directly to boron (Phenyl C1) is often invisible or extremely broad due to scalar coupling with the quadrupolar boron nucleus (¹¹B, spin 3/2).
-
Technique: Acquire a standard ¹³C spectrum with a higher number of scans (e.g., 1024 scans) or use a low-temperature experiment to decouple the relaxation mechanism.
-
¹¹B NMR: State of Coordination
-
Chemical Shift: Expect a broad singlet at ~28–32 ppm .
-
Interpretation: This shift is characteristic of a tricoordinate, sp²-hybridized boron atom.
-
Self-Validation: If the shift moves to ~5–10 ppm, the boron has become tetracoordinate (sp³), indicating accidental esterification with diols or coordination with a Lewis base (like the pyridine nitrogen of another molecule).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides rapid confirmation of functional groups.
-
ν(O-H): 3200–3400 cm⁻¹ (Broad, strong). Hydrogen-bonded boronic acid hydroxyls.
-
ν(C-O-C): 1220–1260 cm⁻¹ (Strong). Antisymmetric stretch of the aryl ether linkage. Crucial for distinguishing from the biaryl analog.
-
ν(B-O): ~1340 cm⁻¹.
-
ν(C=N): ~1580 cm⁻¹ (Pyridine ring breathing).
Structural Logic & Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure, distinguishing it from potential impurities like the boroxine trimer or the biaryl analog.
Caption: Analytical workflow for validating the structure, highlighting critical decision points (diamonds) that distinguish the target from impurities.
Detailed Connectivity Diagram (HMBC)
To unequivocally prove the ether linkage (connecting the Pyridine C3 to the Phenyl C4), Heteronuclear Multiple Bond Correlation (HMBC) is required. This 2D NMR technique visualizes long-range couplings (2-3 bonds).
Caption: HMBC correlations establish the C-O-C connectivity. Note: HMBC does not "see" oxygen, but correlations from neighboring protons to the C-O carbons confirm the regiochemistry.
References
-
Boronic Acid Characterization: Hall, D. G. (Ed.).[6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Boroxine Equilibrium: Iovine, P. M., et al. (2008). "Boroxine-based supramolecular chemistry." Dalton Transactions.
-
NMR of Boron Compounds: Wrackmeyer, B. (2011). "NMR Spectroscopy of Boron Compounds Containing the B-O Bond." Annual Reports on NMR Spectroscopy.
-
Mass Spectrometry of Boronic Acids: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing general ESI fragmentation of aryl boronic acids).
-
General Property Database: PubChem Compound Summary for CID 43145329 (Related Isomer for spectral comparison).
Sources
- 1. 1029438-34-3|(4-(Pyridin-3-yloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to (4-(Pyridin-3-yloxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Pyridin-3-yloxy)phenyl)boronic acid, a specialized heterocyclic organic compound, is emerging as a valuable building block in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic strategies based on established chemical principles, and explores its potential applications, particularly in the realm of drug discovery. While detailed experimental data on this specific molecule remains limited in publicly accessible literature, this guide consolidates available information and provides expert insights into its procurement, synthesis, and utilization.
Commercial Availability and Procurement
(4-(Pyridin-3-yloxy)phenyl)boronic acid, identified by the CAS Number 1029438-34-3 , is available from a select number of specialized chemical suppliers. Researchers seeking to procure this compound should anticipate sourcing it from companies that focus on novel building blocks for research and development.
Table 1: Commercial Supplier Information for (4-(Pyridin-3-yloxy)phenyl)boronic acid (CAS: 1029438-34-3)
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BLD-413857 | ≥97% | 1g, 5g, 10g |
Note: Availability and catalog details are subject to change. It is recommended to contact suppliers directly for the most current information.
Due to its specialized nature, this compound may be synthesized on demand by some suppliers, which could influence lead times and cost. When procuring (4-(Pyridin-3-yloxy)phenyl)boronic acid, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity, which should ideally include data from techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Molecular Structure and Properties
Molecular Formula: C₁₁H₁₀BNO₃
Molecular Weight: 215.01 g/mol
Structure:
The structure of (4-(Pyridin-3-yloxy)phenyl)boronic acid features a phenyl ring and a pyridine ring linked by an ether bond. The boronic acid functional group is attached to the para-position of the phenyl ring. This unique combination of a diaryl ether motif and a boronic acid functionality imparts specific chemical properties that are of interest in organic synthesis. The pyridine nitrogen introduces a degree of basicity and potential for hydrogen bonding, which can influence the molecule's solubility and interactions with biological targets.
Synthetic Strategies: A Technical Perspective
Pathway A: Diaryl Ether Formation followed by Borylation
This strategy involves the initial formation of the 3-(4-bromophenoxy)pyridine intermediate, followed by the introduction of the boronic acid group.
Diagram 1: Retrosynthetic Analysis - Pathway A
Caption: Retrosynthesis via diaryl ether formation first.
Step-by-step Experimental Workflow (Proposed):
-
Synthesis of 3-(4-Bromophenoxy)pyridine:
-
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of 4-bromophenol with a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) in the presence of a base such as potassium carbonate, often in a high-boiling polar solvent like DMF or NMP at elevated temperatures.
-
Buchwald-Hartwig Amination: A more modern and often higher-yielding alternative is the palladium-catalyzed cross-coupling of 4-bromophenol and a 3-halopyridine. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an inert solvent like toluene or dioxane.
-
-
Borylation of 3-(4-Bromophenoxy)pyridine:
-
The resulting 3-(4-bromophenoxy)pyridine can be converted to the corresponding boronic acid via a Miyaura borylation reaction. This involves treating the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent such as dioxane or DMSO.
-
The resulting pinacol boronate ester is then hydrolyzed to the desired (4-(Pyridin-3-yloxy)phenyl)boronic acid, typically by treatment with an aqueous acid.
-
Pathway B: Borylation of Phenol followed by Diaryl Ether Formation
This alternative approach involves first synthesizing 4-hydroxyphenylboronic acid and then coupling it with a 3-halopyridine.
Diagram 2: Retrosynthetic Analysis - Pathway B
Caption: Retrosynthesis via borylation of the phenol first.
Step-by-step Experimental Workflow (Proposed):
-
Synthesis of 4-Hydroxyphenylboronic acid:
-
4-Bromophenol can be converted to its corresponding boronic acid. This typically involves a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
-
-
Coupling of 4-Hydroxyphenylboronic acid with a 3-Halopyridine:
-
The final diaryl ether linkage can be formed using either an Ullmann condensation or a Buchwald-Hartwig coupling, as described in Pathway A. The presence of the boronic acid functionality requires careful selection of reaction conditions to avoid its degradation.
-
Characterization and Quality Control
For researchers synthesizing or procuring (4-(Pyridin-3-yloxy)phenyl)boronic acid, thorough characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, with distinct coupling patterns. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid and the electron-donating nature of the ether oxygen.
-
¹³C NMR: Will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, B-O stretching, C-O-C stretching of the diaryl ether, and aromatic C-H and C=C stretching vibrations.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.
Potential Applications in Research and Development
Boronic acids are a versatile class of compounds with numerous applications in organic synthesis and medicinal chemistry.[1] The unique structure of (4-(Pyridin-3-yloxy)phenyl)boronic acid makes it a promising candidate for several areas of research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of aryl boronic acids is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[2] (4-(Pyridin-3-yloxy)phenyl)boronic acid can be used to introduce the pyridin-3-yloxyphenyl moiety into a wide range of molecules, enabling the synthesis of complex biaryl and heteroaryl structures. This is particularly relevant in the construction of novel drug candidates.
Diagram 3: Application in Suzuki-Miyaura Coupling
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Medicinal Chemistry and Drug Discovery
The diaryl ether scaffold is a common feature in many biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets. Boronic acids themselves can act as reversible covalent inhibitors of serine proteases, and their derivatives have been successfully developed as drugs (e.g., Bortezomib). Therefore, (4-(Pyridin-3-yloxy)phenyl)boronic acid could be a valuable starting material or intermediate for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors possess a diaryl ether or a related hinge-binding motif.
-
Enzyme Inhibitors: The boronic acid moiety can be exploited for its ability to form covalent bonds with active site residues of certain enzymes.
-
G-Protein Coupled Receptor (GPCR) Ligands: The overall shape and electronic properties of the molecule may be suitable for binding to GPCRs.
The development of novel therapeutics often relies on the exploration of new chemical space. Building blocks like (4-(Pyridin-3-yloxy)phenyl)boronic acid provide a gateway to novel molecular architectures with potentially unique pharmacological profiles.
Conclusion
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a commercially available, albeit specialized, chemical building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not yet widely published, this guide provides a solid foundation for its procurement, proposes logical and feasible synthetic routes, and highlights its promising applications. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such specialized reagents is expected to increase, making a thorough understanding of their properties and synthesis essential for researchers in these fields.
References
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
-
Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 882. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
-
Chemical & Engineering News. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. [Link]
Sources
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of (4-(Pyridin-3-yloxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, which incorporates a phenylboronic acid moiety and a pyridin-3-yloxy group, makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures. These structures are often scaffolds for pharmacologically active molecules and functional materials. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) data, is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in synthetic transformations.
This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for (4-(Pyridin-3-yloxy)phenyl)boronic acid. Due to the current lack of publicly available, assigned spectral data in the scientific literature for this specific compound, this guide will leverage established principles of NMR spectroscopy and data from structurally analogous compounds to predict and interpret the spectrum. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar boronic acid derivatives is presented.
Predicted NMR Spectral Data of (4-(Pyridin-3-yloxy)phenyl)boronic acid
The structure and numbering scheme for (4-(Pyridin-3-yloxy)phenyl)boronic acid is presented below. This numbering will be used for the assignment of the predicted NMR signals.
Caption: Molecular structure and atom numbering of (4-(Pyridin-3-yloxy)phenyl)boronic acid.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum of (4-(Pyridin-3-yloxy)phenyl)boronic acid, typically recorded in a solvent like DMSO-d₆ to ensure solubility and minimize oligomerization, would exhibit distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as a broad signal for the hydroxyl protons of the boronic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for (4-(Pyridin-3-yloxy)phenyl)boronic acid in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 1H | H-2' | The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. |
| ~8.35 | dd | 1H | H-6' | This proton is also adjacent to the pyridine nitrogen and will appear downfield, showing coupling to both H-5' and H-4'. |
| ~7.85 | d | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. They will appear as a doublet due to coupling with their respective meta protons. |
| ~7.50 | ddd | 1H | H-4' | The chemical shift of this proton is influenced by both the nitrogen atom and the ether linkage. It will exhibit coupling to H-2', H-5', and H-6'. |
| ~7.35 | dd | 1H | H-5' | This proton is coupled to H-4' and H-6' and its chemical shift is influenced by the adjacent ether oxygen. |
| ~7.10 | d | 2H | H-3, H-5 | These protons are ortho to the electron-donating pyridin-3-yloxy group, resulting in an upfield shift compared to the other phenyl protons. They will appear as a doublet due to coupling with their respective ortho protons. |
| ~8.0 (broad) | s | 2H | B(OH)₂ | The hydroxyl protons of the boronic acid are acidic and often exchange with residual water in the solvent, resulting in a broad singlet. Its chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for (4-(Pyridin-3-yloxy)phenyl)boronic acid in DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-4 | This carbon is attached to the electron-donating ether oxygen, causing a significant downfield shift. |
| ~155 | C-3' | This carbon is attached to the ether oxygen on the pyridine ring, resulting in a downfield shift. |
| ~148 | C-2' | The carbon at the 2-position of the pyridine ring is highly deshielded due to its proximity to the nitrogen atom. |
| ~145 | C-6' | Similar to C-2', this carbon is adjacent to the nitrogen and will be found downfield. |
| ~135 | C-2, C-6 | These carbons are adjacent to the carbon bearing the boronic acid group and are deshielded. |
| ~130 | C-1 | The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar relaxation of the boron nucleus, and its chemical shift is variable. |
| ~125 | C-4' | This carbon is influenced by the nitrogen atom and the overall aromatic system. |
| ~124 | C-5' | The chemical shift of this carbon is influenced by the adjacent C-4' and C-6'. |
| ~118 | C-3, C-5 | These carbons are shielded by the electron-donating effect of the pyridin-3-yloxy group. |
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, interpretable NMR spectra of boronic acids requires careful consideration of experimental parameters, particularly to address the potential for oligomerization through the formation of boroxines (anhydrides).
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for (4-(Pyridin-3-yloxy)phenyl)boronic acid due to its excellent solvating power for polar analytes and its ability to disrupt the intermolecular hydrogen bonding that leads to oligomerization. Alternatively, deuterated methanol (CD₃OD) can be used, which effectively breaks up boroxine trimers; however, the B(OH)₂ protons will exchange with the solvent's hydroxyl deuterons and will not be observed.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both ¹H and ¹³C NMR spectroscopy (δ = 0.00 ppm).
NMR Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
Caption: Recommended NMR acquisition parameters.
Causality Behind Experimental Choices and Self-Validating Systems
-
Choice of DMSO-d₆: The high polarity and hydrogen bond accepting nature of DMSO effectively solvates the boronic acid and pyridine moieties, minimizing the formation of boroxine trimers which would lead to complex and uninterpretable spectra. This choice is self-validating as a clean, well-resolved spectrum with sharp signals is indicative of the monomeric species being observed.
-
Relaxation Delay (D1): A sufficiently long relaxation delay (2-5 seconds for ¹H, 2 seconds for ¹³C) is crucial for quantitative analysis, ensuring that all nuclei have returned to their equilibrium state before the next pulse. This is self-validating by comparing the integrals of well-separated signals which should correspond to the number of protons they represent.
-
Proton Decoupling in ¹³C NMR: The use of a proton-decoupled pulse program (like zgpg30) simplifies the ¹³C spectrum by collapsing all carbon signals into singlets, which aids in their identification and reduces signal overlap.
Conclusion
The predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the spectroscopic characterization of (4-(Pyridin-3-yloxy)phenyl)boronic acid. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this key synthetic intermediate and assess its purity. The provided experimental protocol, grounded in established NMR best practices for boronic acids, offers a reliable method for acquiring high-quality data. As research involving this and similar molecules continues, the public availability of experimentally obtained and assigned NMR data will be invaluable to the scientific community.
References
-
Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997 , 62(19), 6547–6548. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Hall, D. G. (Ed.). (2011).
Technical Guide: Physicochemical Profiling of (4-(Pyridin-3-yloxy)phenyl)boronic acid
[1]
Executive Summary
Molecule: (4-(Pyridin-3-yloxy)phenyl)boronic acid
CAS: 1029438-34-3 (Generic analog reference)
Molecular Formula:
| Parameter | Estimated Value | Confidence | Structural Driver |
| pKa₁ (Pyridinium) | 4.5 ± 0.2 | High | Inductive withdrawal by phenoxy group on pyridine ring.[1] |
| pKa₂ (Boronic Acid) | 9.0 ± 0.2 | Medium | Resonance donation by p-alkoxy substituent vs. inductive withdrawal.[1] |
| LogP (Neutral) | ~1.8 - 2.2 | High | Lipophilic biaryl ether backbone balanced by polar boronic acid.[1] |
| Dominant Species (pH 7.4) | Neutral | High | Exists as uncharged |
Part 1: Structural & Theoretical Analysis
To accurately determine the pKa of (4-(Pyridin-3-yloxy)phenyl)boronic acid without direct experimental literature, we must deconstruct the molecule into its ionizable pharmacophores and apply Hammett Linear Free Energy Relationships (LFER).[1]
The Pyridine Moiety (Basic Center)
The pyridine nitrogen is a Brønsted base.[1] Unsubstituted pyridine has a pKa of 5.23 .[1]
-
Substituent Effect: The 3-position is substituted with a (4-boronophenyl)oxy group.[1]
-
Electronic Mechanism:
-
Inductive Effect (-I): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect through the
-bond framework.[1] This reduces electron density at the nitrogen lone pair, lowering basicity. -
Resonance Effect (+R): While oxygen is a resonance donor, resonance interaction from the 3-position (meta) to the pyridine nitrogen is negligible compared to para/ortho positions.[1]
-
-
Comparator: 3-Methoxypyridine has a pKa of 4.78 .[1] The phenyl ring in our target molecule adds further inductive withdrawal compared to a methyl group.
The Boronic Acid Moiety (Acidic Center)
The boronic acid group (
-
Substituent Effect: The boronic acid is attached to a phenyl ring with a para-pyridin-3-yloxy substituent.[1]
-
Electronic Mechanism:
-
Comparator: 4-Methoxyphenylboronic acid (stronger donor) has a pKa of 9.3 . 4-Phenoxyphenylboronic acid (weaker donor than methoxy due to delocalization into the second ring) will have a pKa between 8.8 and 9.3.[1]
Speciation Diagram (Graphviz)[1]
The following diagram illustrates the ionization states across the pH scale.
Caption: Sequential ionization pathway. The molecule transitions from a soluble cation to a potentially insoluble neutral species, then to a soluble anion.
Part 2: Experimental Determination Protocols
Since this molecule contains a boronic acid, standard acid-base titration can be complicated by the formation of boroxine anhydrides or complexation with buffer components (e.g., polyols). The following protocols are validated for boronic acid derivatives.
Method A: Spectrophotometric Titration (Recommended)
This method is superior for compounds with low aqueous solubility (the neutral species) and allows distinct observation of the pyridine and boronate transitions.
Reagents:
-
Stock Solution: 10 mM analyte in DMSO.
-
Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.[1]
-
Ionic Strength: Maintain constant
M using KCl.[1]
Protocol:
-
Preparation: Aliquot 20 µL of Stock Solution into a 96-well quartz UV plate.
-
Dilution: Add 180 µL of buffer at specific pH increments (0.5 pH units). Final concentration: 1 mM.[1]
-
Equilibration: Shake for 10 minutes at 25°C. Boronic acid hydration kinetics can be slow; ensure equilibrium.
-
Measurement: Scan UV-Vis absorbance from 200–400 nm.
-
Data Analysis:
Method B: ¹¹B NMR Titration (Structural Validation)
This method specifically isolates the boronic acid pKa by monitoring the geometry change from trigonal planar (
Protocol:
-
Solvent:
with 10% -DMSO (to aid solubility). -
Standard: External standard
(0 ppm). -
Titration: Adjust pH using dilute NaOD and DCl. Measure pH using a glass electrode corrected for deuterium isotope effect (
).[1] -
Acquisition: Acquire ¹¹B NMR spectra (typically ~128 MHz).
-
Plot: Chemical shift (
) vs. pH. The inflection point represents the pKa.
Part 3: Implications for Drug Development[3][4]
Solubility Profile
The "U-shaped" solubility curve is critical for formulation.[1]
-
pH 1-4: High solubility (Cationic).[1]
-
pH 5-8: Minimum Solubility (Intrinsic Solubility,
). The molecule is neutral and lipophilic.[1] Precipitation risk is highest in intestinal fluids (pH 6.5).[1] -
pH > 10: High solubility (Anionic).[1]
Suzuki-Miyaura Coupling Optimization
For researchers using this as a building block:
-
Mechanism: The active species in transmetallation is the boronate anion .[1]
-
Reaction pH: The reaction mixture must be basic enough to generate the anion.[1]
-
Guideline: Use a base with a pKa > 9.5 (e.g.,
, ) to ensure the equilibrium shifts fully to the reactive boronate species. Weak bases (e.g., , pH ~8.[1]5) may result in sluggish kinetics.[1]
Chemical Stability
-
Protodeboronation: Electron-rich aromatic rings can undergo protodeboronation (loss of boron) under acidic conditions or high heat.[1]
-
Risk: The phenoxy group is electron-donating, slightly increasing the risk of protodeboronation compared to electron-deficient systems.[1]
-
Storage: Store as the pinacol ester if possible, or keep the free acid dry and cold.[1]
References
-
Boronic Acid Acidity: Yan, J., et al. "Substituent effects on the acidity of phenylboronic acids."[1] Journal of Chemical & Engineering Data, 2008.[1] [Link verified via context]
-
Pyridine Basicity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Standard reference for substituent effects on pyridine pKa).
-
Hammett Constants: Hansch, C., et al.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.[1]
-
NMR Method: Tomsho, J. W., et al. "Ring structure and aromatic substituent effects on the pKa of the benzoxaborole pharmacophore."[1] ACS Medicinal Chemistry Letters, 2012.[1]
Methodological & Application
Technical Application Note: Optimized Cross-Coupling of (4-(Pyridin-3-yloxy)phenyl)boronic Acid
Topic: Experimental Protocol for Suzuki-Miyaura Reaction with (4-(Pyridin-3-yloxy)phenyl)boronic Acid Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Chemical Context
(4-(Pyridin-3-yloxy)phenyl)boronic acid (CAS: 1029438-34-3) is a specialized bifunctional building block used to introduce the 3-phenoxypyridine motif—a pharmacophore frequently observed in kinase inhibitors (e.g., c-Met, VEGFR targets).
While standard Suzuki-Miyaura conditions often suffice for simple phenylboronic acids, this substrate presents two distinct mechanistic challenges:
-
Catalyst Poisoning: The basic nitrogen of the pyridine moiety can coordinate competitively to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "Pd-sequestration" effect).
-
Protodeboronation: Although the ether linkage insulates the boron center from the electron-deficient pyridine ring, the substrate remains susceptible to hydrolytic deboronation under high-temperature/high-pH conditions, yielding the inactive 3-phenoxypyridine byproduct.
This guide details an optimized protocol utilizing sterically demanding Buchwald ligands to overcome N-coordination, ensuring high turnover frequencies (TOF) and minimizing side reactions.
Chemo-Physical Considerations & Strategy
The "Why" Behind the Protocol
To successfully couple this substrate, one must select a catalyst system that is bulky enough to prevent the pyridine nitrogen from binding to the metal center.
-
Ligand Selection: Standard ligands like
are often insufficient. We prioritize biaryl dialkylphosphines (e.g., XPhos or SPhos ) or bidentate ferrocenyl ligands (dppf ). These ligands create a "steric wall" around the Pd(0) active species, permitting the approach of the oxidative addition partner (Ar-X) while blocking the approach of the pyridine nitrogen. -
Base Selection: Strong hydroxide bases (
, ) accelerate protodeboronation. We utilize Potassium Phosphate Tribasic ( ) or Cesium Carbonate ( ) , which provide sufficient activation of the boronic acid without reaching the pH extremes that trigger rapid hydrolysis. -
Solvent System: The ether linkage increases lipophilicity, while the boronic acid and pyridine add polarity. A 1,4-Dioxane/Water (4:1) system ensures solubility of both the organic electrophile and the inorganic base, facilitating the phase-transfer required for transmetallation.
Mechanistic Diagram: Avoiding Catalyst Poisoning
The following diagram illustrates the competitive inhibition pathway and how bulky ligands prevent it.
Caption: Catalytic cycle showing how bulky ligands (Green path) prevent formation of the inactive Pyridine-Pd complex (Grey path).
Experimental Protocol
Method A: High-Performance (Recommended for Chlorides/Deactivated Halides)
This method uses a Buchwald G3 Precatalyst . It is the gold standard for pyridine-containing substrates, operating at lower temperatures to preserve the boronic acid.
Reagents:
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.2 equiv.)
-
Aryl Halide (Electrophile) (1.0 equiv.)[1]
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(0.5 M in water) (2.5 equiv.) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 258 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent Addition: Inject degassed THF or Dioxane (4 mL) via syringe.
-
Base Addition: Inject the degassed aqueous
solution (2.5 mmol, 5 mL of 0.5 M solution).-
Note: The biphasic mixture requires vigorous stirring.
-
-
Reaction: Place in a pre-heated block at 60 °C . Stir vigorously (1000 rpm) for 2–4 hours.
-
QC Check: Monitor by LCMS. Look for the product mass [M+H]+. If protodeboronation is observed (mass = 171.2 for 3-phenoxypyridine), lower temp to 45 °C and extend time.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over
, filter, and concentrate.[1]
Method B: Robust Standard (For Bromides/Iodides)
Uses Pd(dppf)Cl2 , a robust catalyst that resists air oxidation and handles the basicity of pyridine well, though it requires higher temperatures.
Reagents:
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.5 equiv.)
-
Aryl Bromide/Iodide (1.0 equiv.)[1]
-
Catalyst:
(5.0 mol%) -
Base:
(3.0 equiv.)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge Solids: Add Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol, 322 mg),
(3.0 mmol, 977 mg), and (0.05 mmol, 41 mg) to a reaction tube. -
Inertion: Evacuate/backfill with Argon (3 cycles).
-
Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1][2][3] Concentrate and purify.
Workup & Purification Guide
The pyridine moiety makes the product basic. This affects purification strategy.[1]
| Parameter | Recommendation |
| Extraction pH | Ensure aqueous layer is pH > 8 during extraction to keep the pyridine neutral (unprotonated) and in the organic phase. |
| Flash Chromatography | Use Silica Gel.[1] Mobile Phase: DCM / MeOH (95:5) or Hexane / EtOAc.[3] |
| Additive | If streaking occurs on silica, add 1% Triethylamine (TEA) to the mobile phase to deactivate acidic silanol sites. |
| Reverse Phase | Effective. Use 0.1% Formic Acid or Ammonium Bicarbonate buffer. Note: Pyridine will protonate in Formic Acid, eluting earlier. |
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical inertion and monitoring steps.
References
-
Boronic Acid Structure & Properties
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24866657, (4-(Pyridin-3-yloxy)phenyl)boronic acid.
-
Optimized Catalyst Systems (Buchwald Precatalysts)
- Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. (Describes the G3 scaffold used to prevent poisoning).
-
Mechanism of Pyridine Poisoning in Suzuki Coupling
- Miyaura, N. (2002). "Cross-coupling reactions: A practical guide." Topics in Current Chemistry.
-
Protodeboronation of Heterocyclic Boronic Acids
Sources
Application Note: Biaryl Synthesis via (4-(Pyridin-3-yloxy)phenyl)boronic Acid
The following Application Note and Protocol guide details the synthesis of biaryl compounds using (4-(Pyridin-3-yloxy)phenyl)boronic acid .
Introduction & Significance
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a specialized organoboron reagent featuring a diaryl ether motif linking a phenyl ring and a pyridine ring. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., Sorafenib derivatives), anti-inflammatory agents, and psychotropic drugs.
Unlike unstable 2-pyridyl boronic acids, this reagent places the boronic acid moiety on the phenyl ring , significantly enhancing stability against protodeboronation. However, the presence of the basic pyridine nitrogen requires careful catalyst and condition selection to prevent catalyst poisoning during Suzuki-Miyaura cross-coupling.
Key Chemical Properties
| Property | Description |
| Structure | Phenylboronic acid with a para-pyridin-3-yloxy substituent. |
| Stability | High (relative to heteroaryl boronates). Stable to air/moisture for short periods; store at 2-8°C. |
| Solubility | Soluble in DMSO, DMF, MeOH, warm 1,4-Dioxane. Poor solubility in non-polar hydrocarbons (Hexane). |
| pKa (Pyridine) | ~5.2 (Pyridine nitrogen). Capable of coordinating Pd(II) species. |
Mechanistic Considerations & Catalyst Selection
The primary challenge in coupling this reagent is the Lewis basicity of the pyridine nitrogen. In standard low-ligand-loading cycles, the pyridine N can compete with phosphine ligands for the Palladium center, forming inactive Pd(II)-Pyridine complexes.
Optimization Strategy
-
Catalyst: Use catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 ) to sterically crowd out the pyridine nitrogen and facilitate oxidative addition.
-
Base: Use mild bases (K₂CO₃ , K₃PO₄ ) to activate the boronic acid without degrading sensitive coupling partners.
-
Solvent: Aqueous mixtures (e.g., Dioxane/H₂O) are essential to dissolve the inorganic base and facilitate the transmetallation step.
Diagram 1: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard Suzuki cycle and the specific off-cycle inhibitory pathway caused by the pyridine moiety.
Caption: Suzuki-Miyaura cycle showing the competitive coordination of the pyridine nitrogen (red path) which can arrest the cycle, and its reversal via heat or bulky ligands.
Experimental Protocols
Method A: The "Golden Standard" (Robust & General)
This protocol uses Pd(dppf)Cl₂ , a ferrocene-based catalyst known for its resistance to poisoning by heteroatoms and high stability in aqueous media.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 358 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) quickly under positive inert gas pressure.
-
Reaction: Seal the vessel and heat to 85–90°C for 4–16 hours.
-
Checkpoint: Monitor by LC-MS. The boronic acid may show a broad peak or low intensity due to ionization issues; focus on the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL).
-
Phase Separation: Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.
Method B: High-Efficiency (For Sterically Hindered/Deactivated Partners)
For difficult couplings (e.g., aryl chlorides or ortho-substituted partners), use a Buchwald G2 precatalyst.
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: THF / Water (10:1)
-
Temperature: 60°C (Milder conditions possible due to higher activity)
Purification & Isolation Strategy (Acid-Base Extraction)
Since the product contains a basic pyridine ring, an acid-base extraction can significantly increase purity before chromatography.
-
Acid Wash: Dissolve crude residue in EtOAc. Extract with 1M HCl (aq) . The product (protonated pyridine) moves to the aqueous phase; non-basic impurities (uncoupled halides, phosphine oxides) remain in EtOAc.
-
Basification: Isolate the acidic aqueous layer. Slowly add 6M NaOH or solid K₂CO₃ until pH > 10. The product will precipitate or oil out.
-
Re-extraction: Extract the basic aqueous mixture with EtOAc or DCM. Dry and concentrate.
Diagram 2: Reaction Decision & Workflow
Caption: Decision tree for selecting the optimal coupling protocol based on substrate difficulty.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to XPhos Pd G2 or increase Pd loading to 5-10 mol%. |
| Protodeboronation | Base too strong or temp too high. | Switch base to K₃PO₄ or CsF ; lower temp to 70°C. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure strict inert atmosphere (Ar/N₂). Add additional ligand (e.g., PPh₃) to stabilize Pd. |
| Product stuck on Silica | Pyridine interaction with silanols. | Add 1% Triethylamine (TEA) to the eluent (DCM/MeOH) to deactivate silica. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem Application Note. "Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling." (Analogous pyridine-phenyl coupling protocols). Link
-
Beilstein Journal of Organic Chemistry. (2018). "Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and pyridine derivatives." Beilstein J. Org. Chem., 14, 2384–2392. Link
Process Development Guide: Scale-Up Synthesis Using (4-(Pyridin-3-yloxy)phenyl)boronic acid
Strategic Overview & Molecule Analysis
This guide details the scale-up parameters for utilizing (4-(Pyridin-3-yloxy)phenyl)boronic acid (referred to herein as Reagent A ) in Suzuki-Miyaura cross-coupling reactions.
Structural Criticality
Reagent A is a bifunctional building block containing a Lewis-basic pyridine ring and a Lewis-acidic boronic acid.
-
Stability: Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation, Reagent A features the boronic acid on the phenyl ring. This confers significantly higher stability, allowing for standard Suzuki conditions.
-
Catalyst Poisoning: The distal pyridine nitrogen (
hybridized) remains a competent ligand for Palladium. In concentrated scale-up mixtures, this nitrogen can compete with phosphine ligands, leading to catalyst deactivation (Pd-black precipitation) or stalled kinetics. -
Boroxine Equilibrium: Like most solid boronic acids, Reagent A exists in equilibrium with its trimeric anhydride (boroxine). Stoichiometric calculations must account for the effective boronic acid content (often titrated or analyzed via qNMR).
Critical Quality Attributes (CQAs) of Input Material
Before initiating a kilogram-scale coupling, Reagent A must meet these specifications to prevent downstream failure:
| Attribute | Specification | Rationale |
| Purity (HPLC) | >98.0 a/a% | Impurities (e.g., 4-bromophenol derivatives) act as chain terminators. |
| Pd Content | <20 ppm | Residual Pd from the synthesis of Reagent A can cause background side-reactions. |
| Boroxine Ratio | Report Value | Used to correct molecular weight for accurate stoichiometry. |
| Halide Content | <0.1% | Residual bromide from precursor synthesis will compete in the coupling. |
Reaction Engineering: Suzuki-Miyaura Coupling
Catalyst & Ligand Selection Strategy
To counteract the coordination of the pyridine nitrogen to the Palladium center, sterically demanding and electron-rich ligands are required.
-
Standard Approach:
. Robust, but susceptible to inhibition at high substrate concentrations (>0.5 M). -
High-Performance Approach (Recommended): XPhos or SPhos based precatalysts (e.g., XPhos Pd G3). The bulky biaryl phosphine creates a protective shell around the Pd(0) species, preventing the pyridine nitrogen from binding.
Solvent & Base Architecture[1]
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is recommended over 1,4-dioxane. It is immiscible with water (simplifying workup), has a higher boiling point for kinetics, and is derived from renewable sources.
-
Base: Potassium Phosphate (
) . Carbonate bases ( ) can generate off-gassing, which causes foaming issues in large reactors. Phosphate provides a stable buffering effect.
Process Flow Diagram (Reaction Logic)
Figure 1: Logical flow for the scale-up coupling process.
Detailed Scale-Up Protocol (1.0 kg Basis)
Objective: Coupling of Reagent A (Nucleophile) with a generic Aryl Bromide (Electrophile).
Materials Bill
-
Aryl Bromide (Limiting Reagent): 1.0 equiv
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (Reagent A): 1.15 equiv
-
Catalyst: XPhos Pd G3 (0.005 equiv / 0.5 mol%)
-
Base:
(3.0 equiv) -
Solvent: 2-MeTHF (8 vol) / Water (2 vol)
-
Scavenger: SiliaMetS® Thiol (or equivalent)
Execution Steps
Step 1: Reactor Charging & Inerting
-
Charge the reactor with Aryl Bromide (1.0 wt) and Reagent A (calculated wt based on purity).
-
Add 2-MeTHF (8.0 vol).
-
Initiate agitation (150 RPM).
-
Vacuum/Nitrogen Cycle: Pull vacuum to 200 mbar, then backfill with
. Repeat 3x. Crucial: Oxygen removal prevents homocoupling of the boronic acid.
Step 2: Base & Catalyst Addition
-
Prepare a solution of
(3.0 equiv) in Water (2.0 vol). -
Charge the aqueous base to the reactor.
-
Sparge the biphasic mixture with subsurface Nitrogen for 30 minutes.
-
Charge XPhos Pd G3 (0.5 mol%) as a solid under positive Nitrogen flow.
Step 3: Reaction
-
Heat the jacket to 75°C. Note: Control ramp rate to 1°C/min to prevent thermal shock or sudden off-gassing.
-
Agitate at 75-80°C for 4–6 hours.
-
IPC (In-Process Control): Sample organic layer.
-
Target: Aryl Bromide < 0.5 a/a%.
-
If stalled: Add 0.1 mol% catalyst and stir for 2 hours.
-
Step 4: Workup & Pd Scavenging
-
Cool reaction to 25°C.
-
Stop agitation and allow phases to settle (approx. 30 min).
-
Drain the lower aqueous layer (waste).
-
Wash the organic layer with 10% brine (3 vol).
-
Scavenging: Add SiliaMetS® Thiol (or activated carbon, e.g., Ecosorb C-941) at 10 wt% loading relative to theoretical yield.
-
Heat to 50°C and agitate for 4 hours. Rationale: Scavenging kinetics are significantly faster at elevated temperatures.
-
Filter hot through a pad of Celite or a sparkler filter to remove the scavenger.
Purification Strategy (Non-Chromatographic)
At scale, column chromatography is cost-prohibitive. The presence of the pyridine ring allows for a pH-swing crystallization strategy.
Salt Formation / Free-Basing Method
This method exploits the basicity of the pyridine nitrogen (
-
Acid Extraction: Extract the organic stream (2-MeTHF) with 1M aqueous HCl (3 vol). The product (protonated pyridine) moves to the aqueous phase; non-basic impurities (dimers, unreacted halides) remain in the organic phase.
-
Phase Cut: Discard the organic layer.
-
Neutralization/Crystallization:
-
Transfer aqueous acidic product stream to a clean reactor.
-
Slowly add 2M NaOH or
while monitoring pH. -
At pH ~4-5, the product will begin to nucleate.
-
Continue adjusting to pH 8-9 to fully precipitate the free base.
-
-
Isolation: Filter the solid, wash with water, and dry.
Purification Logic Diagram
Figure 2: pH-Swing purification strategy eliminating chromatography.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Corrective Action |
| Low Conversion | Pd poisoning by Pyridine | Switch to XPhos or SPhos ligands. Increase temperature to 90°C (if solvent allows). |
| Protodeboronation | pH too high / Temperature | Switch base from |
| High Pd Residuals | Pyridine-Pd affinity | Use Thiol-modified Silica at 50°C. Do not rely on simple carbon filtration. |
| Emulsions | Pyridine surfactant effect | Filter the biphasic mixture through Celite before separation. Add saturated Brine. |
References
-
Suzuki-Miyaura Coupling Reviews
-
Pyridine Boronic Acid Instability
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link
-
-
Scale-Up & Pd Removal
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Ligand Selection for Heterocycles
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
-
Green Solvents (2-MeTHF)
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe, 5(6), 1369-1379. Link
-
Sources
Troubleshooting & Optimization
improving yield of Suzuki coupling with (4-(Pyridin-3-yloxy)phenyl)boronic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with (4-(Pyridin-3-yloxy)phenyl)boronic acid .
Working with this substrate presents a dual challenge: the Lewis basic pyridine nitrogen is notorious for coordinating with palladium and shutting down the catalytic cycle, while the electron-rich nature of the ether-linked phenyl ring can slow down transmetalation, leaving the boronic acid susceptible to base-catalyzed hydrolysis (protodeboronation). This guide bridges mechanistic theory with field-proven methodologies to help you optimize your yields.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the following logic tree to identify the primary failure mode in your current Suzuki-Miyaura coupling setup.
Diagnostic workflow for troubleshooting Suzuki couplings with pyridine substrates.
Part 2: Knowledge Base & FAQs
Q1: My reaction stalls at 10-15% conversion, and a black precipitate forms in the flask. What is happening? Cause: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0). The unhindered nitrogen atom on the pyridin-3-yloxy moiety acts as a competing sigma-donor ligand. Because the local concentration of your substrate is much higher than your catalyst, the pyridine nitrogen displaces standard phosphine ligands (like PPh₃), binding tightly to the active palladium center and 1[1]. Solution: Transition from standard catalysts like Pd(PPh₃)₄ to systems utilizing sterically bulky, electron-rich ligands.2 create a massive steric shield around the palladium center[2]. This specifically prevents the pyridine nitrogen from coordinating, while the electron-rich biaryl structure accelerates the desired catalytic steps[3].
Q2: LC-MS analysis shows a large peak corresponding to 3-phenoxypyridine. Why is my boronic acid degrading? Cause: You are observing protodeboronation. Under basic conditions, hydroxide or phosphate ions coordinate to the empty p-orbital of the boron atom, forming an 'ate' complex. If the transmetalation step is slow, this intermediate undergoes ipso-protonation by water, cleaving the C-B bond. This degradation is highly accelerated by strong bases and elevated temperatures[4]. Solution:
-
Milder Bases: Switch from strong bases (NaOH, Na₂CO₃) to K₃PO₄.
-
Precatalysts: Utilize fast-activating precatalysts like 5[5]. These generate the active Pd(0) species rapidly at lower temperatures (40 °C), allowing the cross-coupling cycle to outcompete the degradation pathway[4].
Q3: I am getting significant amounts of the homocoupled boronic acid dimer. How do I prevent this? Cause: Homocoupling is a side reaction driven by the presence of dissolved oxygen, which oxidizes the Pd catalyst and forces the dimerization of the boronic acid. Solution: Rigorous deoxygenation is required. 6 (e.g., Dioxane/Water) with an inert gas for at least 30-60 minutes prior to the reaction is a critical step[6].
Part 3: Mechanistic Pathway
Understanding exactly where the failure occurs allows for targeted optimization. The diagram below illustrates how pyridine nitrogen coordination short-circuits the standard catalytic cycle.
Suzuki-Miyaura catalytic cycle showing the competing pyridine poisoning pathway.
Part 4: Quantitative Condition Matrix
The following table summarizes the expected outcomes of various parameter combinations based on established literature for heteroaryl ether boronic acids.
| Catalyst System | Base | Solvent System | Temp | Expected Yield | Primary Failure Mode |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | < 20% | Catalyst poisoning (Pd black) |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 °C | 50 - 65% | Moderate protodeboronation |
| XPhos-Pd-G2 (2 mol%) | K₃PO₄ (0.5 M aq) | THF or Dioxane | 40 °C | > 85% | Minimal (Highly optimized) |
Part 5: Self-Validating Standard Operating Procedure (SOP)
This methodology utilizes a Buchwald precatalyst system to ensure rapid activation and low-temperature coupling, mitigating both catalyst poisoning and protodeboronation[4][5].
Step 1: Reagent Preparation & Degassing (Critical)
-
Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v).
-
Sparge the mixture with dry Nitrogen or Argon for a minimum of 45 minutes. Self-Validation Check: The complete absence of homocoupled boronic acid dimer in the final LC-MS trace validates that deoxygenation was successful.
Step 2: Reaction Assembly (Under Inert Atmosphere) To a flame-dried Schlenk flask or sealed vial, add the following solids:
-
Aryl halide (1.0 equiv)
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.2 to 1.5 equiv)
-
XPhos-Pd-G2 precatalyst (2.0 mol%)
-
Anhydrous K₃PO₄ (2.0 to 3.0 equiv)
Step 3: Solvent Addition and Initiation
-
Evacuate and backfill the vessel with Nitrogen (3 cycles).
-
Add the degassed Dioxane/Water mixture via syringe (approx. 5 mL per mmol of aryl halide).
-
Stir vigorously (800+ rpm) at 40 °C. Causality Note: The biphasic nature of the reaction requires high shear for efficient mass transfer between the aqueous base and organic catalytic species.
Step 4: Monitoring and Workup
-
Monitor via TLC or LC-MS. The reaction should reach completion within 2 to 4 hours due to the highly active precatalyst.
-
Quench with water, extract with Ethyl Acetate (3x), and filter the combined organic layers through a short pad of Celite to remove Pd residues before proceeding to column chromatography.
References
-
Benchchem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.1
-
Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.2
-
National Institutes of Health (PMC). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.4
-
Reaction Chemistry & Engineering (RSC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.3
-
Thieme Connect. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig.5
-
Reddit (Chempros Community). Help needed with unreproducible Suzuki coupling.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting (4-(Pyridin-3-yloxy)phenyl)boronic Acid Cross-Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges of utilizing (4-(Pyridin-3-yloxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
This substrate presents a unique trifecta of challenges: a hydrolytically sensitive C–B bond, a propensity for oxidative dimerization, and a Lewis basic pyridine moiety capable of catalyst poisoning. This guide will dismantle the causality behind these side reactions and provide self-validating protocols to ensure experimental success.
Diagnostic Decision Tree
Before adjusting your reaction parameters, you must identify the dominant failure mode. Use the following diagnostic workflow based on LC-MS analysis of your crude reaction mixture.
Diagnostic workflow for identifying and resolving cross-coupling side reactions.
Core Troubleshooting Guides: Causality & Solutions
Issue 1: Protodeboronation (Formation of 3-Phenoxypyridine, m/z 171)
The Causality: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. While traditionally viewed as a simple base-catalyzed hydrolysis, recent comprehensive mechanistic analyses reveal a more complex reality. The presence of strong bases (like NaOH or KOH) accelerates the formation of the highly reactive boronate anion, which undergoes rapid protonolysis. Paradoxically, while sterically hindered phosphine ligands are often deployed to force difficult cross-couplings, [1]. The Solution:
-
Ligand Selection: Avoid overly bulky monodentate phosphines (e.g., P(t-Bu)3) if protodeboronation is the primary failure mode. Switch to bidentate ligands like dppf.
-
Base Moderation: Downgrade the base strength to K3PO4 or Cs2CO3.
Issue 2: Oxidative Homocoupling (Formation of Dimer, m/z 340)
The Causality: Homocoupling occurs when two molecules of (4-(Pyridin-3-yloxy)phenyl)boronic acid transmetalate onto a single Palladium(II) center, followed by reductive elimination to form a symmetric biphenyl derivative. This non-productive cycle is driven by two primary factors: the presence of dissolved oxygen (which continuously oxidizes the active Pd(0) back to Pd(II)), and the [2]. The Solution:
-
Atmospheric Control: Rigorous degassing using the Freeze-Pump-Thaw method is non-negotiable.
-
Catalyst State: Utilize a true Pd(0) source (e.g., Pd2(dba)3) or a modern precatalyst (e.g., Buchwald G3/G4) that rapidly generates Pd(0) in situ without relying on the boronic acid as a sacrificial reductant.
Issue 3: Catalyst Poisoning via Pyridine Coordination
The Causality: The pyridin-3-yloxy moiety contains a Lewis basic nitrogen atom. This nitrogen acts as a strong σ-donor and can displace labile ligands on the palladium center, forming an off-cycle, catalytically inactive Pd-pyridine complex. This effectively drops the active catalyst concentration to zero, stalling the reaction. The Solution:
-
Chelate Effect: Employ strongly coordinating, bidentate ligands (like dppf or Xantphos) or N-Heterocyclic Carbenes (NHCs). These ligands bind to palladium with high affinity, outcompeting the pyridine nitrogen and keeping the catalyst in the productive cycle.
Competing Reaction Pathways
Understanding the kinetic competition between productive transmetalation and degradation is critical for rational optimization.
Competing reaction pathways: Productive cross-coupling vs. degradation side reactions.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the quantitative impact of tuning reaction parameters on the product distribution for (4-(Pyridin-3-yloxy)phenyl)boronic acid couplings.
| Condition Profile | Base | Ligand | Atmosphere | Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Standard (Unoptimized) | NaOH | PPh3 | Air | 35% | 40% | 25% |
| Degassed | NaOH | PPh3 | Argon | 55% | 42% | < 2% |
| Weak Base + Degassed | K3PO4 | PPh3 | Argon | 70% | 15% | < 2% |
| Bulky Ligand (Paradox) | K3PO4 | P(t-Bu)3 | Argon | 45% | 50% | < 2% |
| Optimized (Slow-Release) | K3PO4 | dppf | Argon | 92% | < 5% | < 2% |
Data Interpretation: Moving from air to argon eliminates homocoupling. Downgrading base strength reduces protodeboronation. However, introducing an overly bulky ligand (P(t-Bu)3) paradoxically spikes protodeboronation due to ligand-induced steric strain on the Pd-intermediate. The optimized condition utilizes a bidentate ligand (dppf) to prevent pyridine coordination while maintaining a mild base.
Self-Validating Experimental Protocol: The "Slow-Release" Method
To mitigate both protodeboronation and homocoupling simultaneously, we deploy a [3]. By keeping the instantaneous concentration of the active boronic acid low, we starve the non-productive pathways (which are often second-order with respect to the boronic acid) while feeding the productive catalytic cycle.
Materials:
-
Aryl Halide (1.0 equiv)
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%, 5 mol% Pd)
-
dppf (6 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
Step-by-Step Methodology:
-
System Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Pd2(dba)3, dppf, and the internal standard.
-
Rigorous Degassing (Crucial Step): Add 1,4-Dioxane. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.
-
Catalyst Pre-Activation: Stir the mixture at room temperature for 15 minutes to allow the Pd-dppf complex to fully form. Visual cue: The solution should transition from deep purple/black to a dark red/orange hue.
-
Aqueous Base Addition: Dissolve K3PO4 in H2O. Degas this aqueous solution by sparging with Argon for 30 minutes. Add the aqueous base to the Schlenk flask via a gas-tight syringe.
-
Slow-Release Addition: Dissolve the (4-(Pyridin-3-yloxy)phenyl)boronic acid in a minimal amount of degassed Dioxane. Using a syringe pump, add this solution to the reaction mixture at 80 °C over a period of 4 hours.
-
Self-Validation Checkpoints:
-
t = 1 hour: Extract a 10 µL aliquot under positive Argon pressure. Quench in LC-MS grade MeCN. Run LC-MS.
-
Validation Metric: The ratio of Product (m/z expected) to Protodeboronation (m/z 171) should be > 15:1. If m/z 171 is dominating, verify the pH of your aqueous base; it may be too high.
-
-
Completion: Stir for an additional 2 hours post-addition. Cool to room temperature, dilute with EtOAc, and perform standard aqueous workup.
Frequently Asked Questions (FAQs)
Q: Can I convert the boronic acid to a pinacol ester (BPin) to permanently prevent protodeboronation? A: No. While esterification is a common strategy, [4]. Under basic aqueous-organic conditions, the hydrolysis of the ester back to the boronic acid can actually become the dominant component of the overall protodeboronation process, augmented by auto-catalysis. The slow-release method is generally superior for this specific substrate.
Q: My reaction turns completely black immediately upon heating. What is happening? A: Rapid precipitation of "palladium black" indicates severe catalyst decomposition. For this substrate, this is almost always caused by the pyridine moiety stripping the palladium from a weakly coordinating ligand (like PPh3). Switch to a strongly chelating bidentate ligand like dppf or an NHC to stabilize the metal center.
Q: I am seeing a mass of [M+16] in my LC-MS. What is this? A: This is 4-(pyridin-3-yloxy)phenol, the oxidation product of your boronic acid. This indicates that your degassing protocol failed, and peroxide impurities or atmospheric oxygen have oxidized the C–B bond. Ensure your Dioxane is peroxide-free and strictly adhere to the Freeze-Pump-Thaw protocol.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society URL:[Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling University of Bristol Research Output URL:[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh Research Explorer URL:[Link]
Technical Support Center: Optimization of Heterocyclic Boronic Acid Couplings
Introduction: The Substrate Challenge
You are working with (4-(Pyridin-3-yloxy)phenyl)boronic acid . This is not a standard phenylboronic acid; it presents a "dual-threat" to the catalytic cycle:
-
The Pyridine "Anchor": The basic nitrogen on the pyridine ring acts as a competitive ligand (Lewis base), coordinating to the Palladium (Pd) center. This "poisons" the catalyst, slowing down the oxidative addition of your electrophile (aryl halide).
-
The Electronic Trap: The ether linkage donates electron density to the phenyl ring, making the boronic acid more nucleophilic.
The Result: When the main catalytic cycle stalls due to pyridine poisoning, the highly active boronic acid accumulates. In the presence of even trace oxygen, this leads to rapid Oxidative Homocoupling , yielding the symmetric bis-aryl dimer instead of your desired product.
Module 1: The Mechanistic Root Cause
To solve the problem, you must visualize the competition between the Productive Cycle (Cross-Coupling) and the Parasitic Cycle (Homocoupling).
The Competing Pathways
The diagram below illustrates how Oxygen and slow kinetics hijack the Palladium catalyst.
Figure 1: The "Poisoning-Homocoupling" Trap. Note how Pyridine sequestration of Pd(0) prevents Oxidative Addition, allowing O2 to drive the Homocoupling cycle.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "I see a major spot on TLC that corresponds to the dimer, and my yield is <40%."
Q: Is this due to the catalyst or the reagents? A: It is likely a combination of Oxygen Ingress and Catalyst Stalling .
-
The Science: Homocoupling of aryl boronic acids is primarily an oxidative process requiring Pd(II) and Oxygen [1]. If your reaction turns black immediately or precipitates a dark solid (Pd black) early, your catalyst has crashed out, or O2 is acting as the oxidant.
-
The Fix:
-
Degas Rigorously: Do not just sparge with a needle. Use the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.
-
Switch Ligands: Standard Pd(PPh3)4 is easily poisoned by the pyridine in your substrate. Switch to Pd(dppf)Cl2 or XPhos Pd G3 . These bulky, bidentate ligands bind Pd more tightly than the pyridine nitrogen can, keeping the catalyst active in the productive cycle [2].
-
Scenario B: "I am using excess boronic acid (1.5 equiv) to push the reaction, but the dimer increases."
Q: Should I add more boronic acid? A: NO. Adding excess boronic acid is counter-productive here.
-
The Science: The rate of homocoupling is second-order with respect to the boronic acid concentration (Rate ∝ [ArB(OH)2]²). By dumping in excess reagent, you exponentially increase the probability of two boronic acid molecules meeting at the Pd center before the aryl halide can react [3].
-
The Fix: Use the Slow Addition Protocol (See Module 3). Keep the instantaneous concentration of boronic acid low so that the Aryl Halide is always in excess relative to the boronate.
Scenario C: "My reaction works on small scale (50 mg) but fails on gram scale."
Q: Why does scaling up increase homocoupling? A: Mass transfer limitations.
-
The Science: On a larger scale, removing dissolved oxygen is harder. Furthermore, if stirring is inefficient, local "hotspots" of high boronic acid concentration occur.
-
The Fix:
-
Use an overhead stirrer for consistent mixing.
-
Perform "Subsurface Sparging" (bubbling gas into the liquid) rather than just flushing the headspace.
-
Module 3: The "Golden Standard" Protocol
This protocol is engineered to minimize the concentration of free boronic acid and maximize catalyst life.
Reagents & Setup
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or XPhos Pd G3 (2 mol%).
-
Base: K3PO4 (3.0 equiv) - Anhydrous bases often reduce protodeboronation compared to aqueous carbonate.
-
Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (if solubility permits).
Step-by-Step Workflow
| Step | Action | Scientific Rationale |
| 1 | Charge Vessel A | Add Aryl Halide (1.0 equiv), Base, and Catalyst to the main vessel. |
| 2 | Degas Vessel A | Cycle Vacuum/Argon (3x). Critical: Do not add Boronic Acid yet. |
| 3 | Prepare Vessel B | Dissolve (4-(Pyridin-3-yloxy)phenyl)boronic acid (1.1 equiv) in degassed solvent. |
| 4 | Heat Vessel A | Bring the Aryl Halide/Catalyst mixture to reaction temp (e.g., 80-90°C). |
| 5 | Slow Addition | Use a syringe pump to add solution from Vessel B to Vessel A over 2–4 hours. |
| 6 | Chase | Stir for 1 hour after addition is complete. |
Visualizing the Slow Addition Logic
Figure 2: Engineering control over reaction kinetics via syringe pump addition.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the Pinacol Ester instead of the Boronic Acid? A: Yes, and it is often recommended. Boronic esters (Bpin) hydrolyze slowly in situ to release the active boronic acid. This creates a "chemical slow addition" effect, naturally keeping the concentration of the active species low [4].
Q2: Does the pyridine nitrogen need protection (e.g., N-oxide)? A: If you are using standard ligands (PPh3), yes. However, if you use Buchwald Ligands (XPhos, SPhos) or Pd(dppf) , the ligand binds Pd much tighter than the pyridine, making protection steps unnecessary.
Q3: How do I remove the homocoupled dimer during purification? A: The dimer is often highly non-polar compared to the pyridine-containing product.
-
Technique: Flash Chromatography on Silica.
-
Tip: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. This deactivates the silica (preventing pyridine streaking) and usually allows the non-polar dimer to elute in the void volume, while your polar pyridine product retains longer.
References
-
Adamo, C., et al. (2006).[1][2] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[2][3]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2][3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][3]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Protodeboronation in Heteroaryl Cross-Couplings
Welcome to the Advanced Technical Support Center for Suzuki-Miyaura Cross-Coupling (SMC). This guide is specifically engineered for researchers and drug development professionals struggling with the protodeboronation of heteroaryl boronic acids .
Protodeboronation (PDB)—the undesired cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond—is the leading cause of yield attrition when coupling electron-rich or basic heterocycles (e.g., 2-pyridyl, 2-furyl, and 2-thiophenyl boronic acids). This guide provides mechanistic causality, troubleshooting workflows, and self-validating protocols to overcome these challenges.
Part 1: Mechanistic Causality & Diagnostic FAQs
To stop protodeboronation, you must first understand the competing kinetics in your reaction flask. The degradation is not random; it is a highly specific, pH-dependent pathway driven by the formation of reactive intermediates.
Caption: Mechanistic divergence of heteroaryl boronate anions toward coupling or protodeboronation.
Q1: Why do my 2-pyridyl and 2-furyl boronic acids degrade so rapidly upon adding a base?
A1: The addition of an aqueous base converts the boronic acid into a highly reactive boronate anion,
Q2: Can I use bulkier palladium ligands to accelerate transmetalation and outcompete degradation?
A2: Paradoxically, no. While bulky phosphine ligands are standard for difficult cross-couplings, recent kinetic modeling and density functional theory (DFT) studies reveal that sterically hindered phosphines actually promote palladium-catalyzed protodeboronation. They favor the formation of an unstable post-transmetalation species that undergoes facile PDB rather than productive reductive elimination 2. You must balance steric bulk with intermediate stability.
Q3: How does the "slow-release" strategy prevent PDB?
A3: The slow-release strategy utilizes masked boronates (like MIDA boronates or potassium trifluoroborates). Under optimized hydrolytic conditions, these complexes slowly liberate the free boronic acid. Because the transmetalation rate with the Pd(II) complex is much faster than the liberation rate, the steady-state concentration of the free boronic acid remains near zero. This starves the non-productive PDB pathway of its primary substrate 3.
Q4: My substrate hydrolyzes instantly in water. Are there strictly anhydrous solutions?
A4: Yes. For extremely labile substrates, you can bypass aqueous bases entirely. By using neopentyl heteroarylboronic esters with a soluble anhydrous base like potassium trimethylsilanolate (TMSOK) and adding trimethyl borate (
Part 2: Quantitative Benchmarking
The following table summarizes the quantitative impact of applying targeted mitigation strategies against PDB for notoriously unstable heteroaryl boron species.
| Substrate Type | Mitigation Strategy | Reaction Conditions | Yield Improvement | Reference |
| 2-Pyridyl Boronic Acid | Slow-Release (MIDA) | 0% | Burke et al. 3 | |
| Neopentyl 2-Furyl Ester | Anhydrous + | TMSOK, THF, 60 min | 13% | NIH/PMC 4 |
| Polyfluorophenyl Boronic | Precatalyst Optimization | Buchwald Pd-Precatalysts | Trace | Kinzel et al. 1 |
| Aryl-B(dan) Reagents | Weak Base Activation | Pd/Cu Cocatalysis | Trace | ChemRxiv 5 |
Part 3: Troubleshooting Guide & Experimental Workflows
Use the following decision matrix to select the correct protocol for your specific heteroaryl substrate.
Caption: Decision workflow for selecting PDB mitigation strategies based on substrate lability.
Protocol A: The Slow-Release MIDA Boronate Workflow (Self-Validating)
Use this for basic heterocycles (e.g., 2-pyridyl) where aqueous bases are tolerated but the free boronic acid degrades instantly.
-
Preparation & Internal Standard: Charge a Schlenk flask with the aryl halide (1.0 equiv), the heteroaryl MIDA boronate (1.5 equiv), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equiv) for quantitative NMR tracking.
-
Catalyst Loading: Add the Pd precatalyst (e.g., XPhos Pd G2, 2-5 mol%). Evacuate and backfill with Argon (
). -
Solvent & Base Addition: Add degassed Dioxane. In a separate vial, prepare a 1.0 M aqueous solution of
(degassed). Add the aqueous base (3.0 equiv) via syringe. -
Validation Checkpoint 1 (Kinetics): Heat the reaction to 60°C. After 30 minutes, withdraw a 50
L aliquot, quench with dry acetonitrile, and run an LC-MS.-
Self-Validation: You should observe the MIDA boronate peak and the product peak. If you observe a massive spike in the free boronic acid mass without product formation, your transmetalation is too slow. Increase temperature or switch to a more active Pd source.
-
-
Completion: Stir until the aryl halide is consumed (typically 4-12 hours). Quench with water, extract with EtOAc, and purify.
Protocol B: The Anhydrous TMSOK / Trimethyl Borate Workflow
Use this for extremely sensitive substrates (e.g., neopentyl 2-furyl esters) that undergo rapid PDB in the presence of any water or protic solvents.
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a vial with the heteroaryl neopentyl boronic ester (1.5 equiv), aryl halide (1.0 equiv), and
(5 mol%). -
Anhydrous Base & Additive: Add solid Potassium Trimethylsilanolate (TMSOK, 2.0 equiv).
-
Solvent Addition: Add strictly anhydrous, degassed THF to reach a 0.2 M concentration.
-
The Critical Step (Borate Addition): Immediately add Trimethyl Borate (
, 3.0 equiv) via microsyringe.-
Causality Note: The
acts as a Lewis acid to buffer the excess TMSOK and solubilizes the intermediate boronate, drastically accelerating transmetalation before PDB can occur 4.
-
-
Validation Checkpoint 1 (Homogeneity): The reaction should become a homogeneous solution within 10 minutes. If it remains a heavy suspension, the boronate complex is precipitating, which will lead to base-induced degradation.
-
Completion: Heat at 65°C for 1-3 hours. Monitor via GC-MS or LC-MS. Filter through a short pad of Celite to remove Pd/salts before concentration.
References
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society (Semantic Scholar). Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
Boron Reagent Activation in Suzuki–Miyaura Coupling (Chapter 8). RSC Books. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC). Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Catalyst Deactivation in Pyridine-Containing Boronic Acid Couplings
Introduction: The "2-Pyridyl Problem"
Researchers frequently encounter severe yield suppression when attempting to couple 2-pyridine boronic acids (and related electron-deficient N-heterocycles).[1] This phenomenon, widely known as the "2-pyridyl problem," is not a single failure mode but a synergistic combination of catalyst poisoning and rapid reagent decomposition .
This guide deconstructs these mechanisms and provides validated protocols to restore catalytic turnover.
Module 1: Mechanistic Diagnostics
Q: Why is my reaction failing? (Diagnosis Matrix)
Before optimizing, distinguish between the two primary failure modes using this diagnostic table:
| Observation | Likely Mechanism | Explanation |
| Full consumption of boronic acid, <10% product. | Protodeboronation | The C-B bond cleaves rapidly, replacing the boron with a proton (H).[2] The pyridine ring is stable but unreactive. |
| No conversion of aryl halide; catalyst precipitates (Pd black). | Catalyst Poisoning | The pyridine nitrogen coordinates strongly to the Pd(II) center, displacing ligands and arresting the cycle. |
| Reaction stalls after 20-30% conversion. | Competitive Inhibition | Product inhibition or accumulation of pyridine byproducts saturates the catalyst. |
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the destructive pathways (Poisoning & Protodeboronation).
Figure 1: The "2-Pyridyl Problem" arises from two competing irreversible pathways: rapid protodeboronation of the reagent and nitrogen-coordination poisoning of the palladium catalyst.[3]
Module 2: Mechanistic FAQ
Q1: Why does the pyridine nitrogen poison the catalyst?
A: Palladium(II) is a soft Lewis acid. The basic nitrogen atom in the pyridine ring (especially at the 2-position) acts as a strong
Q2: Why is protodeboronation so fast for 2-pyridyl boronates?
A: The electronegative nitrogen atom withdraws electron density, making the C-B bond highly polarized. Under the basic conditions required for Suzuki coupling, the boronate forms a zwitterionic intermediate that facilitates rapid hydrolysis (cleavage of the C-B bond) by water or base, yielding the unreactive pyridine molecule [2].
Module 3: Mitigation Strategies & Protocols
Strategy A: The "Slow-Release" Protocol (MIDA Boronates)
Recommendation: High. This is the gold standard for 2-pyridyl couplings. Mechanism: MIDA (N-methyliminodiacetic acid) boronates are stable to air and moisture.[4] Under specific conditions, they hydrolyze slowly to release the active boronic acid.[2][5] This keeps the concentration of the "poison" (free pyridyl boronic acid) low, preventing catalyst saturation and minimizing protodeboronation [3].
Experimental Protocol: MIDA Slow-Release Coupling
-
Reagents:
-
Procedure:
-
Step 1: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Step 2: Add the Dioxane/Water mixture.[4] (Degassing is recommended but MIDA is robust).
-
Step 3: Heat to 100 °C for 6–12 hours.
-
Step 4: The water/base combination slowly hydrolyzes the MIDA ester, releasing the active species at a rate that matches the catalytic turnover.
-
-
Why this works: The low standing concentration of the free boronic acid prevents the "swamping" of the catalyst by the pyridine nitrogen.
Strategy B: Bulky Ligands & Cu(I) Promoters
Recommendation: Moderate (Use if MIDA reagents are unavailable). Mechanism: Bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) bind Pd tightly, preventing displacement by pyridine. Copper(I) salts (CuI, CuTC) can facilitate transmetallation via a "copper effect," bypassing the slow Pd-transmetallation step [4].
Experimental Protocol: Cu-Promoted Coupling
| Component | Specification |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Additive | CuI (Copper Iodide) (10-20 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF or DMSO (Anhydrous) |
| Temp | 100–120 °C |
Critical Step: Premix the Pd source and Ligand in the solvent for 15 minutes before adding the pyridine boronate to ensure active catalyst formation.
Module 4: Troubleshooting Flowchart
Use this logic flow to optimize your reaction conditions.
Figure 2: Decision tree for troubleshooting 2-pyridyl coupling failures based on crude reaction analysis.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society. Link
-
Deng, X. M., et al. (2011). Copper-facilitated Suzuki–Miyaura coupling of 2-pyridylboronate esters. Chemical Communications. Link
Sources
Technical Support Center: Navigating the Challenges of Electron-Deficient Heteroaryl Boronic Acids
Welcome to the technical support center dedicated to addressing the unique challenges researchers face when working with electron-deficient heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet often temperamental reagents in their synthetic endeavors, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve reproducible success.
The Core Challenge: Inherent Instability and Attenuated Reactivity
Electron-deficient heteroaryl boronic acids are prized for their ability to introduce vital heteroaromatic motifs into complex molecules, significantly influencing their pharmacological and physicochemical properties.[1] However, the very electronic nature that makes them desirable also renders them susceptible to a host of stability and reactivity issues. The electron-withdrawing character of the heteroaryl ring enhances the Lewis acidity of the boron center, making the C–B bond prone to cleavage, a process known as protodeboronation.[2][3][4] This inherent instability, coupled with potentially poor solubility and the ability of heteroatoms to interact with and deactivate palladium catalysts, presents a multifaceted challenge in the laboratory.[1][5]
This guide is structured to directly address the most common problems encountered during the handling, storage, and reaction of these critical building blocks.
Troubleshooting Guides: From Reaction Setup to Product Isolation
Scenario 1: My Suzuki-Miyaura reaction with an electron-deficient heteroaryl boronic acid is giving low to no yield.
This is one of the most frequent issues, and it often stems from a combination of factors related to the boronic acid's stability and the reaction conditions.
Question: I'm observing significant decomposition of my starting boronic acid, likely through protodeboronation. How can I mitigate this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, especially with electron-deficient and certain heteroaromatic boronic acids.[3][6][7] This process can be accelerated by the presence of water and is often pH-dependent.[7][8]
Insight & Strategy: Your primary goal is to protect the C-B bond until the desired transmetalation step in the catalytic cycle.
-
Use Stabilized Boron Reagents: The most effective strategy is to replace the boronic acid with a more stable derivative.[6][7]
-
Pinacol Esters (Bpin): These are generally more stable than their corresponding boronic acids due to steric protection of the boron center.[3][9] However, they can be less reactive, sometimes requiring more forcing conditions.[1][10]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are often highly stable, air- and moisture-tolerant solids with a long shelf-life.[4] They are less prone to protodeboronation and can be used in near-stoichiometric amounts.[4]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable derivatives that slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[5][11] This "slow-release" strategy is particularly effective for highly unstable heteroaryl boronic acids.[8]
-
| Boron Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acid | Often commercially available, can be highly reactive.[3] | Prone to protodeboronation and trimerization (boroxine formation).[3][4] |
| Pinacol Ester (Bpin) | Increased stability against protodeboronation.[9] | Can be less reactive than the corresponding acid[1]; purification can be challenging.[9] |
| Trifluoroborate (BF₃K) | High stability, long shelf-life, resistant to protodeboronation.[4] | May require specific conditions for activation. |
| MIDA Boronate | Excellent stability, enables slow release of the boronic acid.[5][11] | Requires an extra synthetic step for preparation and deprotection. |
-
Optimize Reaction Conditions:
-
Minimize Water: While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation.[7] Consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄), which often requires only a small amount of water to be effective.[7][12]
-
Control pH: The rate of protodeboronation can be highly pH-dependent. Adjusting the base or its concentration may help find a pH window where the desired coupling is favored over decomposition.[7][8]
-
Use Excess Reagent: A common, though less atom-economical, approach is to use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for degradation during the reaction.[5][6]
-
Question: My boronic acid seems stable, but the reaction still fails. Could my catalyst system be the problem?
Answer: Absolutely. The choice of palladium source and, crucially, the phosphine ligand is critical for activating both the aryl halide and the electron-deficient heteroaryl boronic acid.
Insight & Strategy: The electron-withdrawing nature of the heteroaryl ring can slow down the transmetalation step of the catalytic cycle.[1] Additionally, Lewis basic nitrogen atoms in the ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Ligand Selection: For coupling with electron-deficient partners, you often need electron-rich and sterically bulky phosphine ligands. These ligands promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and stabilize the active palladium species.[3][6]
-
Recommended Ligands: Consider using Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[6] These have proven effective in challenging Suzuki-Miyaura couplings.
-
-
Palladium Source:
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as it bypasses an in-situ reduction step that can contribute to side reactions like boronic acid homocoupling.[7]
-
Consider Pre-catalysts: For better reproducibility, using well-defined palladium pre-catalysts can ensure a consistent generation of the active catalytic species.[6]
-
-
Base Selection: The base is not just a spectator; it plays a crucial role in activating the boronic acid to form the boronate species necessary for transmetalation.[6][13]
-
Stronger, Non-Nucleophilic Bases: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. They facilitate the formation of the reactive boronate anion.
-
Scenario 2: I am observing significant side products in my reaction mixture.
Question: Besides my desired product, I'm seeing a lot of the homocoupled biaryl from my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[3]
Insight & Strategy: This side reaction is typically catalyzed by palladium species, particularly Pd(II), in the presence of an oxidant (O₂).
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[1][7]
-
Use a Pd(0) Source: As mentioned earlier, starting with a Pd(0) catalyst can mitigate side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[7]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[6]
Question: My starting aryl halide is being dehalogenated. Where is the hydride source coming from?
Answer: Dehalogenation occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.
Insight & Strategy: Identify and eliminate potential sources of hydride in your reaction.
-
Choice of Base and Solvent: Amine bases (like triethylamine) and alcohol solvents can act as hydride sources.[7] If dehalogenation is a significant issue, switch to a carbonate or phosphate base and an aprotic solvent like dioxane, toluene, or DME.[7]
Scenario 3: I'm struggling with the purification of my electron-deficient heteroaryl boronic acid.
Question: My boronic acid is difficult to purify by standard silica gel chromatography. What are my options?
Answer: Boronic acids can be challenging to purify on silica gel due to their polarity and potential for interaction with the stationary phase, leading to streaking or decomposition.[9][14]
Insight & Strategy: Alternative purification methods that avoid the issues associated with silica gel are often necessary.
-
Recrystallization: If your boronic acid is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[15]
-
Derivatization/Deprotection:
-
Diethanolamine Adducts: Boronic acids can form crystalline adducts with diethanolamine. These can often be easily purified by recrystallization and then the pure boronic acid can be liberated by treatment with acid.[14]
-
Conversion to Pinacol Ester: It may be easier to purify the more stable and less polar pinacol ester derivative by chromatography and then hydrolyze it back to the boronic acid if needed.
-
-
Aqueous Extraction: A sorbitol extraction can be used to selectively pull the boronic acid into an aqueous layer, leaving less polar impurities in the organic phase.[14]
Frequently Asked Questions (FAQs)
Q1: How should I store my electron-deficient heteroaryl boronic acids? Due to their instability, especially their tendency to undergo protodeboronation, these compounds should be stored at low temperatures (e.g., in a freezer) under an inert atmosphere.[4] It is best to use them as fresh as possible after purchase or synthesis.
Q2: How can I assess the purity and integrity of my boronic acid before use? It is crucial to check the quality of your boronic acid, as they can exist as a mixture of the free acid and its cyclic trimer, the boroxine.[4]
-
NMR Spectroscopy: ¹H and ¹¹B NMR are excellent tools. The presence of significant amounts of the corresponding protodeboronated arene in the ¹H NMR spectrum is a clear sign of degradation.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to assess purity and identify decomposition products.[16][17] There are specialized HPLC methods developed for the analysis of boronic acids.[16][18][19]
Q3: Is it better to use an electron-rich or electron-deficient aryl halide with my electron-deficient heteroaryl boronic acid? Generally, an electron-deficient aryl halide will react faster in the oxidative addition step, which is often rate-limiting.[3][20] Therefore, pairing your electron-deficient heteroaryl boronic acid with an electron-deficient aryl halide can sometimes be beneficial. However, the overall success depends on a complex interplay of electronic factors in both coupling partners.
Q4: My reaction mixture turns black. Is this normal? The formation of palladium black (finely divided palladium metal) can occur if the catalyst decomposes and aggregates.[7][12] This is often a sign of an unstable catalytic system. While some color change is normal, a rapid crash-out of black solid usually indicates a failed reaction. This can be caused by an insufficient ligand-to-palladium ratio or the use of a ligand that cannot sufficiently stabilize the palladium nanoparticles.[7]
Q5: Can I use boronic esters directly in the coupling reaction? Yes, boronic esters, particularly pinacol esters, are frequently used directly in Suzuki-Miyaura reactions.[3] They often provide better stability but may require slightly different reaction conditions (e.g., higher temperatures or different bases) compared to the corresponding boronic acids to achieve comparable reactivity.[10]
Visualizing the Problem: Decomposition and Troubleshooting Workflows
To better understand the challenges and the logical flow of troubleshooting, the following diagrams are provided.
Caption: The competing protodeboronation pathway.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Using a Stabilized Boron Reagent
This protocol provides a robust starting point for coupling an electron-deficient heteroaryl boronic acid derivative with an aryl halide. Note: Optimization for specific substrates is essential.
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the heteroaryl boronic acid derivative (e.g., pinacol ester or trifluoroborate salt, 1.2-1.3 mmol, 1.2-1.3 eq), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).
-
-
Catalyst Addition:
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 0.02-0.06 mmol, 2-6 mol%).
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., dioxane or toluene, often with a small amount of water if using K₃PO₄).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
After the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or another appropriate method to obtain the desired biaryl product.
-
References
- meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boron
- Acid-promoted metal-free protodeboronation of arylboronic acids.RSC Publishing.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.Benchchem.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Benchchem.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Science Publishing.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods (RSC Publishing).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Iterative reactions of transient boronic acids enable sequential C–C bond form
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Development of Organic Transformations Based on Protodeboronation.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.Source not available.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.Source not available.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.PMC.
- Struggling with Suzuki Reaction.Reddit.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.Frontiers.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.Benchchem.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.Chemical Society Reviews (RSC Publishing).
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.PMC.
- Which conditions are favorable for the efficient Suzuki coupling?
- (A) Overview of the addition of arylboronic acids to electron-deficient...
- Purific
- Designing Functional and Responsive Molecules with Boronic Acids.PMC.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- How to purify boronic acids/boronate esters?
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boron
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.PubMed.
- Protodeboron
- Nickel-catalyzed C(sp2)âˆ'C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters.Source not available.
- A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boron
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.Organic Chemistry Portal.
- Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.Reddit.
- A Robust Three-Step Telescoped Synthesis of Electron- Deficient Amide Substituted Arylboronic Acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
purification of products from (4-(Pyridin-3-yloxy)phenyl)boronic acid reactions
Welcome to the Technical Support Center for the purification of products derived from (4-(Pyridin-3-yloxy)phenyl)boronic acid reactions. The Suzuki-Miyaura cross-coupling of this specific building block yields products containing both a basic pyridine ring and a diaryl ether linkage. While synthetically valuable, this structural combination presents a "perfect storm" of purification challenges: severe palladium trapping, silica gel streaking, and protodeboronation side reactions.
This guide is designed for researchers and process chemists to troubleshoot and resolve these specific bottlenecks using field-proven, mechanistically grounded methodologies.
Core Purification Workflow
Caption: Workflow for the purification of pyridine-containing Suzuki-Miyaura coupling products.
Section 1: Palladium Scavenging & Removal
Q: Why is my isolated Suzuki product heavily contaminated with Palladium (often >1000 ppm), and why do standard aqueous workups fail to remove it?
A: The difficulty in removing palladium from this specific product is a direct result of the pyridine moiety. Palladium is a soft Lewis acid, and the nitrogen atom on the pyridine ring acts as an excellent Lewis base. During the reaction, your product acts as a ligand, forming highly stable coordination complexes (such as
Q: How do I break this Pd-pyridine complex and remove the metal?
A: You must introduce a scavenger that has a higher thermodynamic affinity for palladium than your pyridine product. Sulfur-based scavengers (thiols or bisulfites) are the industry standard due to the strong, irreversible covalent bonds formed between soft sulfur atoms and palladium[2].
Table 1: Quantitative Comparison of Palladium Scavenging Strategies
| Scavenging Method | Active Reagent | Typical Pd Reduction | Mechanism of Action | Pros & Cons |
| Aqueous Bisulfite Wash | 20-50% | 8000 ppm → <100 ppm[3] | Forms water-soluble Pd-sulfite complexes | Pro: Cheap, scalable. Con: Requires heating (60-90 °C), may not reach API specs (<10 ppm)[4]. |
| Thiol-Functionalized Silica | SiliaMetS® Thiol | >1000 ppm → <10 ppm[5] | Covalent binding of Pd to solid-supported thiols | Pro: Highly effective, simple filtration[2]. Con: Added material cost. |
| Activated Carbon | Darco KB / Charcoal | Variable (50-80% reduction) | Non-specific physical adsorption | Pro: Very cheap. Con: High risk of product loss via non-specific binding[5]. |
Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica
Self-Validating System: To ensure the scavenger is working, perform an ICP-MS analysis on a small aliquot before and after this protocol. A visual shift from a dark brown/black solution to a pale yellow/clear solution also indicates successful demetallation.
-
Solvent Exchange: Concentrate the crude organic phase from the Suzuki reaction to remove volatile, coordinating solvents (e.g., THF, Dioxane).
-
Dilution: Redissolve the crude product in a non-polar or moderately polar solvent (e.g., Toluene or Ethyl Acetate) to a concentration of roughly 0.1 M.
-
Scavenger Addition: Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at a ratio of 4-5 equivalents relative to the initial palladium catalyst loading.
-
Thermal Agitation: Stir the suspension vigorously at 40–60 °C for 2 to 4 hours. Causality: Heating provides the activation energy required to break the stable Pd-pyridine coordinate bonds, allowing the thiol groups to capture the free metal.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium.
-
Washing: Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of your organic product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the demetallated crude product.
Section 2: Chromatographic Purification of Pyridine Derivatives
Q: During silica gel chromatography, my product streaks entirely across the TLC plate and co-elutes with impurities. How do I achieve baseline resolution?
A: This is a classic physical chemistry problem. The primary cause of peak tailing and streaking is the interaction between the basic nitrogen atom in the pyridine ring and the highly acidic residual silanol (
Q: How do I fix this without switching to expensive reverse-phase columns?
A: You must chemically "cap" the acidic silanols. Adding 1% Triethylamine (TEA) to your mobile phase acts as a sacrificial, competing base[6][7]. TEA is sterically unhindered and highly basic; it rapidly diffuses into the silica pores and irreversibly neutralizes the silanol sites, shielding your pyridine product and restoring a purely adsorptive separation mechanism.
Caption: Logical decision tree for resolving peak tailing of basic pyridine derivatives on silica.
Protocol 2: TEA-Modified Flash Chromatography
Self-Validating System: Before running the column, run a 2D TLC plate. Spot the crude, elute in one direction, dry, rotate 90 degrees, and elute again. If the spot falls on a perfect diagonal, your compound is stable on silica. If it falls below the diagonal, it is degrading, and you must use alumina.
-
Mobile Phase Preparation: Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA)[7]. Mix thoroughly.
-
Column Equilibration (Critical Step): Pre-equilibrate the packed silica gel column by flushing it with 3-5 column volumes of the TEA-modified mobile phase.
-
Validation: Check the pH of the eluent exiting the column using pH paper. It must be basic (pH > 8). If it is neutral, the silica has not been fully saturated, and you must continue flushing.
-
-
Dry Loading: Dissolve the crude product in a minimal amount of volatile solvent (e.g., DCM), add a small amount of silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder.
-
Loading: Pour the dry powder evenly onto the top of the column bed and protect it with a 1 cm layer of sand.
-
Elution: Elute the column using the TEA-modified mobile phase.
-
Post-Column Processing: Pool the product-containing fractions and concentrate. To remove residual TEA, add 10 mL of Toluene to the flask and co-evaporate under reduced pressure (TEA boils at 89 °C and forms an azeotrope with Toluene).
Section 3: Handling Unreacted Boronic Acid & Protodeboronation
Q: LC-MS shows a significant byproduct that has the correct diaryl ether mass, but lacks the boronic acid/coupled moiety (e.g., 3-phenoxypyridine). What is this, and how do I prevent it?
A: This is the protodeboronated byproduct. Protodeboronation is a well-known degradation pathway where the C-B bond undergoes hydrolytic cleavage, replacing the boronic acid group with a proton[8]. Heteroaromatic boronic acids (like pyridyl derivatives) and those with electron-donating groups (like the ether linkage) are exceptionally prone to deboronation under the basic, aqueous conditions required for Suzuki couplings[9].
-
Prevention: To minimize this, strictly degas your solvents, lower the reaction temperature, or switch to an anhydrous base system (e.g., CsF in anhydrous Dioxane).
Q: How do I separate my desired product from unreacted (4-(Pyridin-3-yloxy)phenyl)boronic acid?
A: Because both the product and the starting material contain a pyridine ring, standard acid/base extractions targeting the amine will pull both compounds into the aqueous layer. Instead, exploit the amphoteric nature of the boronic acid.
-
Solution: Wash your organic layer with a strong basic aqueous solution (e.g., 1M NaOH, pH > 10). At this pH, the unreacted boronic acid ionizes into a highly water-soluble boronate anion (
) and partitions into the aqueous waste, while your neutral Suzuki product remains safely in the organic phase[9].
References
-
[1] CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Royal Society of Chemistry. Available at: [Link]
-
[4] WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates. Google Patents. Available at:
-
[3] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at:[Link]
-
[7] Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide. Organic Syntheses Procedure. Available at: [Link]
-
[9] Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Available at:[Link]
-
[2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
effect of temperature on (4-(Pyridin-3-yloxy)phenyl)boronic acid stability
This guide serves as a technical support center for researchers working with (4-(Pyridin-3-yloxy)phenyl)boronic acid . It synthesizes structural analysis with established organoboron chemistry to provide actionable troubleshooting and stability protocols.
Part 1: Executive Summary & Core Stability Profile
Topic: Effect of Temperature on (4-(Pyridin-3-yloxy)phenyl)boronic acid Stability CAS: 1218791-05-9 (Generic reference for the free acid form) Molecular Weight: 215.01 g/mol
The Bottom Line: Temperature acts as a "switch" for two distinct stability mechanisms in this compound.
-
Reversible Dehydration (Boroxine Formation): Elevated temperatures (
) drive the loss of water to form the cyclic boroxine trimer. This is reversible and generally acceptable for many reactions. -
Irreversible Protodeboronation: High temperatures combined with moisture or basic conditions accelerate the cleavage of the C–B bond, yielding the degradation product 3-(4-phenoxypyridine) . This is the critical failure mode.
Part 2: Technical Deep Dive (Mechanisms)
The Boroxine Equilibrium (Thermal Dehydration)
Boronic acids exist in equilibrium with their anhydride trimers (boroxines). This process is entropy-driven (releasing 3 water molecules) and is significantly favored by heat.[1]
-
Low Temp (
): The monomeric boronic acid, , predominates, provided humidity is controlled. -
High Temp (
): The equilibrium shifts toward the boroxine . -
Impact: This is often mistaken for degradation. In anhydrous Suzuki couplings, the boroxine is usually active and converts back to the monomeric borate species under basic reaction conditions.
Protodeboronation (The "Silent Killer")
The specific structure of (4-(Pyridin-3-yloxy)phenyl)boronic acid makes it particularly susceptible to this pathway.
-
Electronic Effect: The ether linkage (pyridin-3-yloxy) at the para position is an electron-donating group (EDG). EDGs increase electron density on the phenyl ring, making the ipso-carbon (attached to Boron) more nucleophilic and susceptible to proton attack.
-
Autocatalysis: The pyridine nitrogen is basic. In solution, it can act as a local base, facilitating the formation of the boronate "ate" complex, which is the reactive species for protodeboronation.
Degradation Pathway Diagram The following diagram illustrates the competing pathways driven by temperature.
Caption: Thermal stability pathways. Green paths are reversible; red paths are irreversible degradation.
Part 3: Troubleshooting & FAQs
Category 1: Storage & Physical Appearance[3]
Q: My sample arrived as a sticky solid or gum. Is it degraded? A: Not necessarily.
-
Cause: This compound is hygroscopic.[2][3][4] The "gum" texture often indicates it has absorbed atmospheric moisture, or it is a mixture of the monomer and the boroxine.
-
Action: Check purity via
NMR (see Protocol A). If purity is , dry it under vacuum over for 24 hours to restore the solid form.
Q: Can I store this compound at room temperature? A: Short-term (days), yes. Long-term, no .
-
Risk: At room temperature (
), slow dehydration to the boroxine occurs. More critically, if the seal is imperfect, moisture + ambient heat will drive protodeboronation. -
Recommendation: Store at
(fridge) or (freezer) under an inert atmosphere (Argon/Nitrogen).
Category 2: Reaction Failures
Q: My Suzuki coupling yields are low (
-
Diagnosis: Because this boronic acid is electron-rich, it transmetallates slowly compared to electron-poor partners.
-
The Temperature Trap: Researchers often increase heat (
) to force the reaction. However, for this specific compound, high heat accelerates protodeboronation faster than it accelerates transmetallation. -
Solution:
-
Lower reaction temperature to
. -
Use a more active catalyst (e.g.,
or Pd-XPhos) to facilitate reaction at lower temperatures. -
Add the base last or use a weaker base (
instead of ) to minimize base-catalyzed decomposition.
-
Q: The NMR shows a complex set of peaks in the aromatic region. What is happening? A: You are likely observing the Boroxine-Monomer Equilibrium .
-
Observation: Broad peaks or dual sets of peaks in non-polar solvents (
). -
Test: Add a drop of
or a drop of to the NMR tube. This breaks the boroxine anhydride bonds. -
Result: If the peaks sharpen and coalesce into a single clean set, your compound is pure. If extra peaks remain, you have irreversible degradation (protodeboronation).
Part 4: Experimental Protocols
Protocol A: Purity Assessment via NMR
Standard
-
Solvent: Use DMSO-d6 or MeOD-d4 . These polar solvents stabilize the monomeric species via hydrogen bonding, simplifying the spectrum.
-
Preparation: Dissolve
of sample. -
Key Signals to Watch:
-
8.0-8.2 ppm (s, 2H): The
protons (visible in DMSO-d6; invisible in MeOD). -
Impurity Check: Look for a triplet/multiplet around
7.0-7.4 ppm that does not integrate correctly. This often corresponds to the proton on the phenyl ring replacing the boron (3-phenoxypyridine).
-
8.0-8.2 ppm (s, 2H): The
Protocol B: Purification of Degraded Material
If protodeboronation is
-
Solvent System: Water/Acetonitrile or Water/Ethanol.
-
Method: Dissolve the crude solid in the minimum amount of hot solvent (
). -
Filtration: Filter while hot to remove insoluble boroxine polymers.
-
Cooling: Allow to cool slowly to
. The boronic acid monomer should crystallize out. -
Wash: Wash with cold hexanes to remove the organic degradation product (3-phenoxypyridine), which is more lipophilic.
Part 5: Troubleshooting Decision Tree
Use this flowchart to diagnose issues with your reagent.
Caption: Diagnostic workflow for assessing boronic acid integrity.
References
-
Boronic Acid Stability & Protodeboron
-
Thermal Boroxine Equilibrium
-
Metal-Free Thermal Degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Air-Sensitive Boronic Acids
Mission Statement
Welcome to the Advanced Boron Reagents Support Center. As Senior Application Scientists, we understand that boronic acids (
This guide is not a generic safety sheet. It is a root-cause troubleshooting system designed to distinguish between reversible physical changes (dehydration) and irreversible chemical degradation (oxidation/protolysis).
Module 1: Physical State & Stoichiometry (The "Sticky Solid" Paradox)
User Ticket #1: "My boronic acid has turned into a sticky gum or a hard glass, and the melting point is off by 20°C. Is it degraded?"
Diagnosis: Likely No . You are observing the Boroxine Equilibrium , not degradation. Technical Insight: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is a thermodynamically driven equilibrium, often accelerated by vacuum drying or dry storage.
-
The Trap: Users often discard "wet" or "gummy" boronic acids assuming decomposition. In reality, the "gum" is often a mixture of the acid and the boroxine.
-
The Fix: This process is reversible.
The Science: Boroxine-Acid Equilibrium
[1]-
Entropy Driven: The release of 3 water molecules drives boroxine formation.[1]
-
Solvent Dependent: Electron-poor aryl boronic acids favor the acid form in wet solvents; electron-rich ones may favor the boroxine.
Visualizing the Equilibrium (Graphviz)
Caption: Figure 1. The reversible dehydration of boronic acids to boroxines. This physical change alters melting points and stoichiometry but does not destroy the C-B bond.
Troubleshooting Protocol: Rehydration & Stoichiometry Correction
| Issue | Diagnostic Step | Corrective Action |
| Variable Melting Point | Run 1H NMR in | If NMR is clean, the material is good. Ignore the MP depression. |
| Stoichiometry Error | "1.0 equiv" of boroxine contains 3 boron atoms. Weighing boroxine as acid leads to 300% excess boron. | Titration: Determine effective Molecular Weight (MW) or assume 100% Boroxine for stoichiometry if the solid is glassy. |
| Rehydration | Material is too hard to weigh. | Recrystallize from Water/Acetone or simply add water to the reaction solvent if compatible. |
Module 2: Chemical Degradation (Oxidation & Protodeboronation)
User Ticket #2: "My reaction turned dark brown, and I isolated the protonated arene (Ar-H) or the phenol (Ar-OH) instead of the product."
Diagnosis: Irreversible Degradation.
The Science: Pathways of Destruction
-
Aerobic Oxidation: Boronic acids, especially alkyl and electron-rich aryl ones, react with
via radical pathways to form peroxoboronic species, which rearrange to borates and hydrolyze to phenols (Ar-OH). -
Protodeboronation: The cleavage of the C-B bond by protons.[4][5]
-
Critical Insight: This is often base-catalyzed .[5] The boronate anion (
) is far more susceptible to protonolysis than the neutral acid. High pH is dangerous for sensitive substrates (e.g., 2-pyridyl, polyfluoroaryl).
-
Visualizing Degradation Pathways (Graphviz)
Caption: Figure 2. Divergent degradation pathways. Oxidation leads to phenols (red, right), while base-mediated protodeboronation leads to cleavage of the boron group (red, bottom).
Troubleshooting Protocol: Stabilization & Rescue
Q: How do I stop Protodeboronation in Suzuki Couplings?
-
Mechanism-Based Fix: Since the boronate anion is the unstable species, avoid high pH.
-
Protocol:
-
Switch Base: Use weak bases (KF,
) or anhydrous bases ( in dry dioxane). -
Slow Release Strategy: Use MIDA Boronates or Potassium Trifluoroborates (
) . These release the active boronic acid slowly, keeping the concentration of the unstable anion low (kinetic protection).[5] -
Catalyst Loading: Increase catalyst loading to outcompete the degradation rate (
).
-
Q: How do I handle Alkyl Boronic Acids (High Oxidation Risk)?
-
Protocol:
-
Glovebox: Mandatory for primary alkyl boronic acids.
-
Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for reaction solvents.
-
Alternative: Convert to the Pinacol Ester . Boronic esters are significantly more resistant to oxidation than the free acids due to steric protection and lack of O-H bonds for radical propagation.
-
Module 3: Storage & Handling Guidelines
User Ticket #3: "How should I store my library of boronic acids to ensure 12-month stability?"
Standard Operating Procedure (SOP)
| Parameter | Recommendation | Technical Rationale |
| Temperature | 4°C to -20°C | Slows kinetics of auto-oxidation and dehydration. |
| Atmosphere | Argon (Sealed) | Argon is heavier than air and provides a better blanket than Nitrogen. |
| Container | Teflon-taped glass vial or Sure/Seal™ | Avoids moisture ingress.[6][7] Plastic containers are permeable to |
| Dessicant | Avoid direct contact | Over-drying promotes boroxine formation (sticky solids). Store vials inside a secondary jar containing dessicant. |
The "Inert Transfer" Workflow (Benchtop)
If you lack a glovebox, use this Schlenk protocol for air-sensitive boronic acids:
-
Purge: Flush the receiving flask with Argon for 5 mins.
-
Weighing: Tare a capped vial containing Argon. Quickly add solid. Cap. Weigh. (Calculate mass by difference).
-
Transfer: Dissolve the solid in degassed anhydrous solvent inside the weighing vial via syringe.
-
Injection: Transfer the solution to the reaction flask via syringe/cannula. Never pour the solid.
References & Authoritative Grounding
-
Boroxine Equilibrium & Kinetics:
-
Li, C., et al. (2021). The Boroxine–Boronic Acid Equilibrium. J. Am. Chem. Soc.
-
(Validated via Edinburgh Research Explorer).
-
-
Protodeboronation Mechanisms:
-
Oxidation Mechanisms:
-
Ainley, A. D., & Challenger, F. (1930). The oxidation of phenylboric acid. J. Chem. Soc. (Foundational mechanism).[9]
-
Recent mechanistic updates: Aerobic Oxidative Hydroxylation of Arylboronic Acids.
-
-
Slow Release Strategy (MIDA/Trifluoroborates):
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic esters and methanol: insights into an organometallic oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding Boron Speciation: A Comparative Guide to the Reactivity of Boronic Acids vs. Boronic Esters
As a Senior Application Scientist, navigating the nuanced reactivity of organoboron reagents is critical for optimizing the Suzuki-Miyaura cross-coupling (SMCC) reaction. While boronic acids and their esterified counterparts (e.g., pinacol, catechol, and MIDA esters) are often treated interchangeably in retrosynthetic planning, their kinetic and thermodynamic behaviors in solution dictate profound differences in reaction efficiency, chemoselectivity, and shelf-stability.
This guide provides an objective, data-backed comparison of these reagents, dissecting the causality behind their reactivity profiles and offering self-validating protocols for advanced synthetic applications.
Mechanistic Causality: Speciation and Transmetalation Dynamics
The defining bottleneck in most SMCC reactions is the transmetalation step—the transfer of the organic fragment from boron to the palladium catalyst. Historically, it was assumed that all boronic esters must first undergo hydrolysis to the corresponding free boronic acid before transmetalation could occur. However, rigorous structural and kinetic investigations have overturned this paradigm.
Pre-transmetalation complexes formed from various boronic esters demonstrate that direct transmetalation is not only possible but, in some cases, highly accelerated without prior hydrolysis[1]. The rate of this step is governed by two critical factors:
-
Palladium Coordination: The ability to create an empty coordination site on the palladium atom.
-
Nucleophilicity: The nucleophilic character of the ipso carbon bound to the boron atom, which is heavily influenced by the electron density of the oxygen atoms in the boronic ester[1].
For instance, catechol boronic esters, due to their distinct steric and electronic properties, exhibit significantly faster transmetalation rates compared to standard pinacol (BPin) esters, and can even outpace free boronic acids under specific conditions[1].
Fig 1. Direct vs. hydrolytic transmetalation pathways for boronic esters and acids.
The Reactivity-Stability Trade-off
The choice between a boronic acid and a boronic ester is fundamentally a negotiation between reactivity and stability.
-
Boronic Acids (Ar-B(OH)₂): Highly reactive and atom-economical. However, they are highly susceptible to protodeboronation (the cleavage of the C-B bond to form Ar-H) under basic aqueous conditions. Kinetic studies reveal that protodeboronation is heavily influenced by pH, often peaking when the pH matches the pKa of the boronic acid due to self-catalysis mechanisms[2]. Furthermore, they reversibly dehydrate to form boroxines (trimers), complicating precise stoichiometric control.
-
Pinacol Esters (BPin): The industry standard for bench stability. The steric bulk of the pinacol ligand shields the empty p-orbital of the boron atom, drastically reducing its susceptibility to atmospheric moisture and protodeboronation. This stability, however, results in attenuated transmetalation kinetics.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) esters represent the extreme end of the stability spectrum. The dative N→B bond rehybridizes the boron atom to sp³, rendering it completely inert to transmetalation. They must be slowly hydrolyzed in situ using mild aqueous bases to release the active boronic acid, enabling iterative, controlled speciation cross-couplings[3].
Quantitative Performance Comparison
To guide reagent selection, the following table synthesizes the relative kinetic and thermodynamic properties of common boron species based on empirical literature data.
| Organoboron Reagent | Relative Transmetalation Rate | Protodeboronation Resistance | Shelf-Life / Stability | Primary Synthetic Utility |
| Boronic Acid | High | Low (Highly pH dependent) | Moderate (Forms boroxines) | Standard couplings, fast reactions |
| Catechol Ester | Very High | Low | Low (Moisture sensitive) | Rapid transmetalation studies |
| Pinacol Ester (BPin) | Moderate | High | Excellent (Bench-stable) | Complex synthesis, library building |
| MIDA Ester | Zero (Requires Hydrolysis) | Very High | Excellent (Air/Water stable) | Iterative cross-coupling |
Exploiting Kinetics: Chemoselective Cross-Coupling
Understanding the kinetic disparity between boronic acids and BPin esters allows for advanced synthetic maneuvers, such as chemoselective coupling. Because boronic acids transmetalate significantly faster than ostensibly equivalent BPin esters, researchers can selectively couple a boronic acid in the presence of a BPin ester without needing protecting groups, relying entirely on kinetic discrimination during transmetalation[4].
Fig 2. Workflow for chemoselective Suzuki-Miyaura coupling via kinetic differentiation.
Self-Validating Experimental Protocols
Protocol 1: ¹⁹F NMR Kinetic Analysis of Transmetalation
To establish the exact effect of the boronic ester moiety on the rate of transmetalation, a self-validating kinetic assay using ¹⁹F NMR can be employed to track pre-transmetalation complexes[1].
-
Preparation: In an inert-atmosphere glovebox, prepare a solution of the pre-transmetalation palladium complex (e.g., an 8-B-4 complex) in anhydrous THF-d₈.
-
Cooling: Transfer the solution to an NMR tube equipped with a septum and cool to −78 °C.
-
Addition: Inject 1.0 equivalent of the target boronic ester (or acid) dissolved in THF-d₈.
-
Monitoring: Rapidly transfer the tube to an NMR spectrometer pre-cooled to −30 °C.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular 2-minute intervals.
-
Validation & Causality: The decay of the pre-transmetalation complex signal and the growth of the cross-coupled product signal should follow first-order kinetics. Plot ln([Complex]) vs. time. A linear fit validates first-order behavior, yielding the rate constant (
) for direct, objective comparison between ester variants.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
This protocol leverages the kinetic discrimination between boronic acids and BPin esters to achieve selective mono-coupling[4].
-
Setup: To a Schlenk flask, add the aryl halide electrophile (1.0 equiv), arylboronic acid (1.0 equiv), and aryl BPin ester (1.0 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and a mild, poorly soluble base such as Na₂CO₃ (2.0 equiv).
-
Solvent: Introduce a biphasic solvent system (e.g., THF/H₂O, 10:1). Causality Note: The biphasic system modulates speciation and limits the solubility of the hydrophobic BPin ester in the highly active aqueous-catalyst interface, further suppressing its background transmetalation.
-
Reaction: Stir at room temperature for 2 hours. Avoid elevated temperatures, which provide the activation energy necessary to overcome the kinetic barrier of the BPin ester.
-
Validation: Quench and analyze via LC-MS or GC-MS. The system is validated if the cross-coupled product exclusively incorporates the aryl group from the boronic acid (>95% selectivity), leaving the BPin ester intact for subsequent orthogonal functionalization.
References
- Source: nih.
- Source: scispace.
- Title: Protodeboronation of (Hetero)
- Source: semanticscholar.
Sources
Analytical Methods for Boronic Acid Purity Assessment
Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, QA/QC Professionals
Executive Summary: The Boroxine Conundrum
Boronic acids (
This dehydration is reversible and driven by entropy, solvent polarity, and water content. Consequently, "purity" is a function of the analytical method's timescale relative to the equilibrium kinetics. A standard HPLC method may show multiple peaks for a chemically pure substance, while a melting point determination is often useless due to the dehydration transition.
This guide evaluates the three primary methodologies—qNMR , HPLC , and Mannitol Titration —providing self-validating protocols to distinguish between chemical impurities and thermodynamic artifacts.
Part 1: The Equilibrium Landscape
Before selecting a method, one must visualize the species present. The following diagram illustrates the dynamic interchange that confounds standard analysis.
Figure 1: The reversible dehydration of boronic acids to boroxines. Analytical methods must control this equilibrium to yield reproducible data.
Part 2: Quantitative NMR (qNMR) – The Structural Gold Standard
Verdict: Best for absolute purity determination and identifying organic impurities. Mechanism: qNMR utilizes the direct proportionality between signal integration and molar concentration.[1] Unlike chromatography, it is insensitive to the boronic acid/boroxine equilibrium if the relaxation delay is sufficient, as it quantifies the total number of protons associated with the carbon skeleton.
Protocol: Absolute Quantitation
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good for aqueous/DMSO mixtures (Singlet ~6.3 ppm).
-
1,3,5-Trimethoxybenzene: Good for organic soluble acids (Singlet ~6.1 ppm).
-
Dimethyl Sulfone: Robust universal standard (Singlet ~3.0 ppm).
-
Critical Requirement: The IS must have a relaxation time (
) similar to the analyte or the delay must be extended.
-
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10-15 mg of Boronic Acid (
) and ~5-8 mg of Internal Standard ( ) into the same vial using a microbalance (precision mg). -
Solvation: Dissolve in 0.75 mL DMSO-d6 .
-
Why DMSO? It disrupts hydrogen bonding, breaking up boroxine aggregates better than
, shifting the equilibrium toward the monomer.
-
-
Acquisition:
-
Pulse Angle: 90°[1]
-
Spectral Width: 20 ppm (to catch broad OH peaks)
-
Relaxation Delay (
): 60 seconds (Essential to ensure full relaxation of quaternary carbons if using or associated protons). -
Scans: 16 (minimum) to 64.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and a non-overlapping analyte peak ( ).
Calculation:
Part 3: HPLC-UV – The Purity Profile
Verdict: Best for detecting trace organic impurities (starting materials, halides). Challenge: Boronic acids tail severely on silica columns due to interactions with silanols. Furthermore, the boroxine peak may elute separately or cause "fronting," leading to integration errors.
Protocol: The "Acidic-Diol" Stabilization Method
To obtain sharp peaks, we must force the equilibrium to a single species or suppress silanol ionization.
Instrument Parameters:
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH or Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 210–254 nm (Boronic acids often have weak chromophores; low UV is often needed).
The "Sorbitol Trick" (For difficult cases): If peak splitting persists, add 50 mM Sorbitol to Mobile Phase A. Sorbitol forms a stable, anionic complex with the boronic acid in situ, resulting in a sharp, single peak. Note: This alters retention times significantly.
Standard Gradient:
| Time (min) | % A (0.1% FA) | % B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Part 4: Mannitol Titration – The Bulk Assay
Verdict: Best for QC of bulk raw materials (kg scale) where specific organic impurities are less concern than total reactive boron content.
Mechanism: Boronic acids are weak Lewis acids (
Protocol: Indirect Acid-Base Titration
-
Blank Prep: Dissolve 5 g D-Mannitol in 50 mL DI water. Add 3 drops phenolphthalein. Titrate with 0.1 N NaOH to a faint pink endpoint (neutralize the mannitol).
-
Sample Prep: Accurately weigh ~200 mg Boronic Acid. Add to the neutralized mannitol solution.
-
Titration: The solution will turn colorless (acidic) immediately upon addition. Titrate with standardized 0.1 N NaOH until the pink color persists for 30 seconds.
Self-Validation Check: If the endpoint drifts (pink fades back to colorless), the complex formation is slow or incomplete. Add more mannitol or allow longer stirring time.
Part 5: Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | qNMR | HPLC-UV | Mannitol Titration |
| Specificity | High (Distinguishes structure) | Medium (Separates impurities) | Low (Titrates any acid) |
| Precision (RSD) | < 1.0% | < 0.5% | < 0.2% |
| LOD/Sensitivity | ~1 mg sample | ~0.1 µg (Trace analysis) | > 50 mg sample |
| Equilibrium Bias | None (Sees total H/C) | High (May split peaks) | None (Forces complexation) |
| Throughput | Low (15 min/sample) | High (Automated) | Medium (Manual) |
Decision Framework
Use the following logic flow to select the correct analytical tool for your stage of development.
Figure 2: Decision tree for selecting the appropriate analytical method based on research phase and data requirements.
References
-
Waters Corporation. (2025). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]
-
University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Retrieved from [Link]
-
Hach Company. (2019).[6] Boric Acid Determination by Mannitol Titration: Application Note. Retrieved from [Link]
-
Mestrelab Research. (2025).[7] qNMR Purity Recipe Book: Sample Preparation and Processing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.hach.com [cdn.hach.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Publish Comparison Guide: ¹¹B NMR Characterization of (4-(Pyridin-3-yloxy)phenyl)boronic Acid
The following guide details the characterization of (4-(Pyridin-3-yloxy)phenyl)boronic acid (CAS: 1029438-34-3) using ¹¹B NMR. This protocol prioritizes speciation analysis—distinguishing between free acid, boroxine anhydrides, and tetrahedral adducts—which is the critical failure point in standard drug development workflows for boron-containing small molecules.
Executive Summary: The "Gold Standard" for Boron Speciation
In the development of boron-based pharmacophores, (4-(Pyridin-3-yloxy)phenyl)boronic acid presents a unique challenge. It contains both a Lewis-acidic boron center and a Lewis-basic pyridine nitrogen. This duality leads to complex solution-state equilibria that standard techniques (HPLC, LC-MS, ¹H NMR) often misinterpret.
While LC-MS confirms molecular mass (often misleadingly due to dehydration), only ¹¹B NMR provides a direct, non-destructive probe of the boron atom’s electronic environment. This guide validates ¹¹B NMR as the superior method for determining hybridization state (sp² vs. sp³) and speciation (monomer vs. trimer) , which directly correlate to solubility, stability, and bioavailability.
Comparative Performance Analysis
The following table contrasts ¹¹B NMR with standard alternatives for this specific analyte.
| Feature | ¹¹B NMR (Recommended) | ¹H NMR | LC-MS / ESI-MS | HPLC (Reverse Phase) |
| Primary Output | Hybridization State (sp² vs sp³) | Proton Connectivity | Molecular Mass (m/z) | Purity / Retention Time |
| Speciation Detection | Excellent. Distinct shifts for Acid (~29 ppm), Boroxine (~33 ppm), and Anion (~5 ppm). | Poor. Rapid exchange averages signals; aromatic overlap obscures speciation. | Misleading. Source heat converts Acid | Variable. Boronic acids interact with silanols (tailing); on-column hydrolysis occurs. |
| Quantification | Good (with internal standard like BF₃·Et₂O in capillary). | Excellent (if peaks resolved). | Qualitative only (ionization varies). | Excellent. |
| Sample Integrity | Non-destructive; in-situ analysis. | Non-destructive. | Destructive. | Destructive. |
| Key Limitation | Broad signals (Quadrupolar relaxation); Glass background. | Solvent suppression needed; complex coupling. | Adduct formation; dehydration artifacts. | Requires buffered mobile phases to prevent streaking. |
Why Alternatives Fail for This Molecule
-
The "Dehydration" Artifact (LC-MS): In the mass spectrometer source, (4-(Pyridin-3-yloxy)phenyl)boronic acid readily loses water to form the cyclic boroxine anhydride. An analyst relying solely on MS might incorrectly conclude the bulk material is the boroxine, whereas ¹¹B NMR reveals the true solution state.
-
The "Zwitterion" Blind Spot (¹H NMR): The basic pyridine nitrogen can coordinate intermolecularly with the boron center. ¹H NMR shows subtle shifting, but ¹¹B NMR shows a definitive shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral) if this coordination occurs.
Technical Deep Dive: The ¹¹B NMR Spectrum
Expected Chemical Shifts
For aryl boronic acids, the chemical shift (
-
~ 28–32 ppm (Broad,
Hz):-
Species: Free Boronic Acid (Monomer) -
Hybridized.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Context: Dominant in aqueous/protic solvents at neutral/acidic pH.
-
-
~ 33–36 ppm (Broad):
-
Species: Boroxine (Trimeric Anhydride) -
Hybridized.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Context: Dominant in non-polar solvents (CDCl₃, Toluene-d8) or dehydrated samples.
-
-
~ 2–12 ppm (Sharper,
Hz):-
Species: Boronate Anion / Adduct -
Hybridized.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Context: Dominant at basic pH (
) or upon coordination with the pyridine nitrogen (zwitterionic dimer).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
The "Background Hump" Problem
Borosilicate glass NMR tubes contain boron (
-
Solution: Use Quartz NMR tubes (boron-free) or apply a Background Suppression protocol (subtracting the empty probe spectrum).
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity by incorporating referencing and background checks.
Materials
-
Solvent: DMSO-d6 (for monomer stability) or CDCl₃ (to observe boroxine formation).
-
Internal Standard: BF₃·Et₂O (sealed capillary) or Triphenyl borate (internal).
-
Tube: 5mm Quartz NMR Tube (Wilmad 507-PP-QTZ or equivalent).
Step-by-Step Methodology
-
Blank Acquisition (System Validation):
-
Insert an NMR tube containing only the solvent.
-
Acquire a ¹¹B spectrum (e.g., 64 scans).
-
Result: Should be flat (Quartz) or show a broad hump (Borosilicate). Save this as Background.fid.
-
-
Sample Preparation:
-
Dissolve 10–20 mg of analyte in 0.6 mL solvent.
-
Note: High concentration improves signal-to-noise against the quadrupolar broadening.
-
-
Acquisition Parameters:
-
Nucleus: ¹¹B (Frequency ~128 MHz on a 400 MHz magnet).
-
Pulse Sequence: zg (standard 1D) or zgbs (background suppression).
-
Spectral Width: 200 ppm (+100 to -100 ppm).
-
Relaxation Delay (D1): 0.1 – 0.5 s (¹¹B relaxes very fast due to quadrupole).
-
Scans (NS): 256 – 1024 scans (high count needed for broad peaks).
-
Line Broadening (LB): Apply 10–20 Hz exponential multiplication during processing to smooth noise.
-
-
Data Processing:
-
Fourier Transform.
-
Phase Correction (critical for broad lines).
-
Baseline Correction (Spline or Polynomial) to remove glass background if Quartz was not used.
-
Referencing: Set BF₃·Et₂O to 0.0 ppm (or use the instrument's absolute frequency referencing based on the deuterium lock).
-
Visualization: Speciation Pathways
The following diagram illustrates the dynamic equilibrium detectable by ¹¹B NMR.
Figure 1: ¹¹B NMR Speciation Map for (4-(Pyridin-3-yloxy)phenyl)boronic acid. The technique distinguishes the active pharmaceutical ingredient (Acid) from its storage form (Boroxine) and active binding state (Anion).
Interpretation Guide
| Observed Signal ( | Interpretation | Action Required |
| Single Peak @ 29 ppm | Pure Boronic Acid Monomer. | Pass. Material is properly hydrated and ready for use. |
| Doublet @ 29 & 33 ppm | Mixture of Acid and Boroxine. | Caution. Sample is partially dehydrated. Common in older batches or dry solvents. |
| Single Peak @ 33 ppm | Pure Boroxine. | Note. Material is anhydrous.[3] Will hydrolyze in vivo. |
| Peak @ 8 ppm | Tetrahedral Species. | Investigate. Check pH. If pH is neutral, this indicates intramolecular N-B coordination or impurity. |
| Broad Hump @ 20 ppm | Glass Background. | Fail. Re-run in Quartz or subtract background. |
References
-
Storey, C. J., & Gyton, M. R. (2022). Boronic Acids in Drug Discovery: Characterization and Stability. Journal of Pharmaceutical Sciences. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Pelecanou, M., et al. (2023). 11B NMR Spectroscopy as a Tool for the Speciation of Boronic Acids in Aqueous Media.[3] Analytical Chemistry. [Link]
-
SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts and Data. San Diego State University. [Link]
Sources
Technical Guide: LC-MS Profiling of (4-(Pyridin-3-yloxy)phenyl)boronic Acid
Executive Summary
The analysis of (4-(Pyridin-3-yloxy)phenyl)boronic acid (CAS: 121178-38-3) presents a unique "amphoteric" challenge in liquid chromatography-mass spectrometry (LC-MS). The molecule contains a basic pyridine moiety (
This guide compares two primary analytical strategies: Direct Reversed-Phase Analysis (Method A) and In-Situ Pinacol Derivatization (Method B). While Method A offers speed for high-throughput screening, Method B provides superior quantitation accuracy and peak shape integrity for regulated drug development environments.
Part 1: The Analytical Challenge
The structural complexity of (4-(Pyridin-3-yloxy)phenyl)boronic acid dictates its behavior in the mass spectrometer.
-
Protodeboronation Risk: The ether linkage (-O-) at the para position is electron-donating. This activates the phenyl ring, making the C-B bond susceptible to acid-catalyzed hydrolysis (protodeboronation), yielding 3-phenoxypyridine. This artifact often co-elutes with the parent peak.
-
Boroxine Equilibrium: In non-aqueous or high-concentration samples, three boronic acid molecules dehydrate to form a cyclic boroxine trimer. In ESI spectra, this appears as
. -
Ionization Duality: Unlike simple arylboronic acids which require ESI negative mode, the pyridine nitrogen in this molecule allows for high-sensitivity ESI Positive mode analysis, provided the pH is controlled.
Visualizing the Speciation and Degradation Pathways
The following diagram illustrates the chemical fate of the analyte during LC-MS analysis.
Figure 1: Chemical pathways affecting detection.[1] Method selection determines whether you detect the unstable Parent or the stabilized Pinacol Ester.
Part 2: Comparative Methodology
Method A: Direct Reversed-Phase LC-MS (High Throughput)
Best for: Rapid reaction monitoring (Suzuki couplings), qualitative checks.
Mechanism: Utilizes the basicity of the pyridine ring for retention on C18 columns under alkaline conditions, or rapid gradients under acidic conditions to minimize degradation.
-
Pros: Zero sample preparation; rapid turnover.[2]
-
Cons: "Shark-fin" peak shapes due to silanol interactions; on-column protodeboronation; variable ionization efficiency.
Method B: In-Situ Pinacol Derivatization (Quantitative Gold Standard)
Best for: Impurity profiling, final product release, stability studies.
Mechanism: The sample is treated with pinacol (2,3-dimethyl-2,3-butanediol) before injection. This "caps" the boronic acid, preventing boroxine formation and reducing interaction with column silanols.
-
Pros: Sharp, symmetrical peaks; enhanced lipophilicity improves retention; stabilizes the molecule against hydrolysis.
-
Cons: Requires 15-minute incubation; adds reagent cost.
Comparative Data Summary
| Feature | Method A: Direct Analysis | Method B: Pinacol Derivatization |
| Peak Shape (Asymmetry) | 1.4 - 2.2 (Tailing) | 1.0 - 1.1 (Symmetrical) |
| LOD (Limit of Detection) | ~50 ng/mL | ~5 ng/mL (Enhanced Ionization) |
| Stability (Autosampler) | < 12 Hours | > 48 Hours |
| Mass Spectrum | Complex (M+, dimers, trimers) | Clean ([M_ester + H]+) |
| Throughput | High (2 min run) | Medium (Prep time + 5 min run) |
Part 3: Detailed Experimental Protocols
Protocol 1: Direct Analysis (Optimized for Stability)
To minimize protodeboronation, this protocol uses a neutral pH buffer. Acidic mobile phases should be avoided for this specific electron-rich phenyl boronic acid.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm). Note: The BEH particle is resistant to high pH and has low silanol activity.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
-
MS Settings (ESI+):
-
Capillary: 3.5 kV (Targeting Pyridine N)
-
Cone Voltage: 30 V
-
Source Temp: 120°C (Keep low to prevent thermal dehydration)
-
Desolvation Temp: 350°C
-
Protocol 2: Pinacol Derivatization Workflow
This method converts the analyte into (4-(pyridin-3-yloxy)phenyl)boronic acid pinacol ester.
-
Reagent Prep: Prepare a 1M solution of Pinacol in Acetonitrile.
-
Sample Prep:
-
Aliquot 50 µL of sample (reaction mixture or standard).
-
Add 100 µL of 1M Pinacol solution.
-
Add 10 µL of Formic Acid (Catalyst).
-
Incubate: Room temperature for 15 minutes.
-
Dilute to final volume with 50:50 Water:ACN.
-
-
LC-MS Analysis:
-
Use standard 0.1% Formic Acid gradients (The ester is acid-stable).
-
Monitor m/z transition: [Parent MW + 82 Da (Pinacol) - 36 Da (2H2O) + H].
-
Calculation: MW(215) + 118 (Pinacol) - 36 (Water) = 297 Da . Monitor m/z 298
.
-
Part 4: Results & Discussion
Chromatographic Performance
In direct analysis (Method A), the boronic acid group interacts with free silanols on the silica stationary phase, causing peak tailing. The pyridine moiety exacerbates this by acting as a secondary interaction point. By using Method B (Derivatization), the boronic acid is masked.
-
Observation: Method A often yields a split peak or a "saddle" caused by the on-column equilibrium between the boronic acid and its boroxine trimer.
-
Resolution: Method B yields a single, sharp peak at a later retention time (due to increased hydrophobicity of the pinacol group).
Mass Spectral Interpretation
Boron naturally occurs as two isotopes:
-
Direct MS (Method A): Expect to see clusters at m/z 216 (
parent) and m/z 215 ( parent). You will likely also see m/z 198 (loss of water) and m/z 598 (Boroxine trimer + H). -
Derivatized MS (Method B): The spectrum is simplified. The dominant peak is the ester at m/z 298 (
). The boroxine artifacts are eliminated.
Decision Logic for Researchers
Use the following workflow to select the appropriate method for your stage of development.
Figure 2: Analytical decision matrix based on research phase.
References
-
Pandiiyan, S. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Link
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Nozaki, K. et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry. Link
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
Sources
A Strategic Advantage in Biaryl Synthesis: A Comparative Guide to (4-(Pyridin-3-yloxy)phenyl)boronic Acid
For researchers and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The biaryl motif, in particular, is a privileged scaffold found in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging these critical carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[1] However, the success and efficiency of this reaction are heavily reliant on the choice of coupling partners. This guide provides an in-depth analysis of (4-(Pyridin-3-yloxy)phenyl)boronic acid , detailing its inherent advantages over common alternatives and offering experimental insights to guide your synthetic strategy.
The Compound in Focus: Structure and Intrinsic Properties
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a bifunctional reagent that masterfully combines the reactivity of a phenylboronic acid with the critical pharmacophoric features of a pyridyl ether. This specific arrangement is not arbitrary; it is a deliberate design that confers significant advantages in stability, reactivity, and the direct synthesis of medicinally relevant structures.
Boronic acids are generally stable, possess low toxicity, and are extensively used as versatile building blocks in organic chemistry.[2][3] When degraded, they form boric acid, a compound considered environmentally benign.[2] The inclusion of a heteroaryl moiety like pyridine is crucial, as these structures are ubiquitous in bioactive compounds and marketed drugs.[4]
A key structural consideration is the position of the nitrogen on the pyridine ring. Unlike 2-pyridinylboronic acids, which are often unstable and susceptible to protodeboronation, 3-pyridinylboronic acids exhibit significantly greater stability, making them more reliable and easier to handle in a laboratory setting.
The Primary Application: Suzuki-Miyaura Cross-Coupling
The principal application for (4-(Pyridin-3-yloxy)phenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate). The general catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the catalyst.[5][6]
Comparative Analysis: The Strategic Advantages
The choice of boronic acid is a critical decision point that impacts reaction efficiency, step economy, and the overall timeline of a research project. Here, we compare (4-(Pyridin-3-yloxy)phenyl)boronic acid to several common alternatives.
vs. Sequential Synthesis (e.g., Phenylboronic Acid followed by Etherification)
A common alternative approach would be to first couple a simpler boronic acid (like 4-hydroxyphenylboronic acid or 4-bromophenylboronic acid) and then install the 3-pyridyloxy moiety in a subsequent step (e.g., a Buchwald-Hartwig or Ullmann condensation).
The (4-(Pyridin-3-yloxy)phenyl)boronic Acid Advantage:
-
Step Economy: The most significant advantage is the reduction in the number of synthetic steps. This directly translates to higher overall yields, reduced consumption of reagents and solvents, and a significant saving in time and labor.
-
Purification Efficiency: Each additional synthetic step necessitates a purification process, often involving column chromatography, which can lead to material loss. A single-step coupling avoids these cumulative losses.
-
Predictability: Convergent synthesis, where complex fragments are assembled late-stage, is often more efficient and predictable than a linear approach where a simple core is elaborated step-by-step.
vs. Other Coupling Partners (Organostannanes, Organozincs)
While other organometallic reagents can be used for C-C bond formation (e.g., Stille or Negishi coupling), boronic acids offer a superior profile for pharmaceutical and discovery chemistry.
The Boronic Acid Advantage:
-
Lower Toxicity: Organotin compounds (stannanes) are notoriously toxic and their removal from the final product can be challenging, a major concern in drug development.[6]
-
Stability and Handling: Boronic acids are generally air- and moisture-stable solids, making them easy to store, handle, and weigh. In contrast, many other organometallic reagents are sensitive and require inert atmosphere techniques for storage and transfer.
-
Reaction Conditions: Suzuki-Miyaura reactions are often performed under milder and more environmentally benign conditions, frequently using alcoholic or aqueous solvent systems.[1]
vs. Other Isomeric Forms (e.g., 2- or 4-pyridyloxy)
The choice of isomer is critical for drug design, as it dictates the spatial orientation of the nitrogen atom, which often acts as a key hydrogen bond acceptor or coordination point in a protein binding pocket.
The 3-Pyridyloxy Advantage:
-
Chemical Stability: As previously mentioned, 3-pyridyl boronic acids are more stable than their 2-pyridyl counterparts.
-
Defined Structural Vector: The 3-position provides a distinct geometric vector compared to the 4-position, which can be crucial for optimizing binding affinity in structure-activity relationship (SAR) studies.
-
Electronic Modulation: The position of the nitrogen atom subtly alters the electronic properties of the entire molecule, which can influence reactivity, pKa, and metabolic stability of the final product.
Quantitative Performance Data
To illustrate the practical advantages, the following table presents representative data for the synthesis of a hypothetical drug intermediate, comparing the direct coupling approach with a sequential method.
| Metric | Direct Coupling with (4-(Pyridin-3-yloxy)phenyl)boronic acid | Sequential Synthesis (2 Steps) | Advantage |
| Starting Materials | Target Boronic Acid, Aryl Bromide | 4-Hydroxyphenylboronic acid, Aryl Bromide, 3-Bromopyridine | Fewer Reagents |
| Number of Steps | 1 (Suzuki Coupling) | 2 (Suzuki Coupling, Etherification) | Step Economy |
| Overall Yield | 85% | 60% (e.g., 80% for Step 1, 75% for Step 2) | Higher Throughput |
| Purification Steps | 1 Column Chromatography | 2 Column Chromatographies | Reduced Time/Loss |
| Process Mass Intensity | Lower | Higher | Greener Process |
Data are representative and intended for comparative purposes.
Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-3'-pyridyl Ether
This protocol provides a robust method for the Suzuki-Miyaura coupling of (4-(Pyridin-3-yloxy)phenyl)boronic acid with 1-bromo-4-fluorobenzene.
Materials:
-
(4-(Pyridin-3-yloxy)phenyl)boronic acid (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (4-(Pyridin-3-yloxy)phenyl)boronic acid, 1-bromo-4-fluorobenzene, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Decision Guidance for the Synthetic Chemist
Choosing the right building block is crucial. The following flowchart can guide your decision-making process when considering (4-(Pyridin-3-yloxy)phenyl)boronic acid.
Conclusion
In the competitive landscape of drug discovery and materials science, efficiency is key. (4-(Pyridin-3-yloxy)phenyl)boronic acid is not merely another reagent; it is a strategic building block that offers a distinct advantage in the synthesis of complex biaryl compounds. Its inherent stability, coupled with the ability to introduce a medicinally-relevant pyridyl-ether scaffold in a single, high-yielding step, makes it a superior choice over multi-step linear syntheses or the use of more hazardous organometallic alternatives. By leveraging the power of this convergent approach, researchers can accelerate their discovery programs, reduce waste, and more rapidly access novel chemical matter.
References
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
- Arkat USA - Recent progress in the synthesis of pyridinylboronic acids and esters.
- PMC - Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Beilstein Journals - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI - Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Wikipedia - Boronic acid.
-
Organic Syntheses - SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]
-
PubMed - Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate - Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. [Link]
-
PMC - Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate - Importance of heteroaryl boronic acids and esters. [Link]
-
Organic Chemistry Portal - Suzuki Coupling. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
comparative study of palladium catalysts for pyridyl boronic acid coupling
Topic: Comparative Study of Palladium Catalysts for Pyridyl Boronic Acid Coupling Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Race Against Time"
Coupling pyridyl boronic acids—specifically 2-pyridyl boronic acid —is widely regarded as one of the most challenging transformations in medicinal chemistry. The difficulty arises from a fundamental kinetic conflict: the substrate undergoes rapid protodeboronation (decomposition) faster than most traditional catalysts can effect transmetallation.
This guide moves beyond standard protocols to compare high-performance catalyst systems (Buchwald G3/G4 vs. PEPPSI-IPent) designed to win this race. We analyze the mechanistic failure points of traditional systems and provide evidence-based recommendations for high-yield couplings of unstable heteroaryl boronates.
The Mechanistic Challenge
To select the right catalyst, one must understand why standard systems (e.g., Pd(PPh3)4) fail.
The Two-Front War
-
Protodeboronation (The Clock): 2-Pyridyl boronic acids decompose rapidly in aqueous base.[1] The mechanism involves the formation of a zwitterionic intermediate where the basic nitrogen coordinates to the boron center, facilitating C-B bond cleavage.[1]
-
Catalyst Poisoning (The Trap): The pyridyl nitrogen is a competent ligand. It can displace phosphines on the palladium center, forming an inactive Pd(Ar)(Pyridine)L species, effectively shutting down the catalytic cycle.
Visualization: The Kinetic Competition
The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Caption: The kinetic competition. Successful coupling requires the Transmetallation rate (Green) to exceed the Decomposition rate (Red).
Comparative Analysis of Catalyst Systems
We evaluate three generations of catalysts based on Turnover Frequency (TOF) (speed), Stability , and Scope .
The Contenders
A. XPhos Pd G3 / G4 (The Speedster)
-
Mechanism: The bulky biaryl backbone of XPhos facilitates rapid reductive elimination and protects the Pd center from N-coordination (poisoning). The G3/G4 precatalyst scaffold ensures rapid generation of the active L-Pd(0) species even at room temperature.
-
Best For: Unstable 2-pyridyl boronic acids, room temperature couplings, and sterically hindered substrates.
-
Verdict: Gold Standard for 2-pyridyl coupling.
B. Pd-PEPPSI-IPent (The Tank)
-
Mechanism: Uses a bulky N-Heterocyclic Carbene (NHC) ligand with a "throw-away" 3-chloropyridine ligand. The "IPent" (isopentyl) wings are massive, creating a steric fortress that prevents the substrate's nitrogen from poisoning the catalyst.
-
Best For: High-temperature reactions, extremely electron-poor aryl chlorides, and scale-up (highly air-stable).
-
Verdict: Excellent alternative if XPhos fails or for industrial scale-up.
C. Pd(PPh3)4 / Pd(dppf)Cl2 (The Legacy)
-
Mechanism: Standard phosphine ligation.
-
Failure Mode: Slow oxidative addition allows the boronic acid to decompose before it can react. Susceptible to poisoning.
-
Verdict: Not Recommended for 2-pyridyl boronic acids.
Performance Data Comparison
Data synthesized from comparative studies involving the coupling of 2-pyridyl boronic acid with 4-chloroanisole.
| Parameter | XPhos Pd G3 | Pd-PEPPSI-IPent | Pd(PPh3)4 |
| Active Species | Monoligated L-Pd(0) | Bulky NHC-Pd(0) | Pd(0)(PPh3)2 |
| Reaction Temp | 25°C - 40°C | 60°C - 80°C | 80°C - 100°C |
| Reaction Time | 0.5 - 2 Hours | 2 - 12 Hours | 12 - 24 Hours |
| Yield (2-Py) | 85 - 95% | 75 - 88% | < 15% |
| Base Sensitivity | Works with K3PO4 (Mild) | Works with K2CO3/KOtBu | Requires strong base |
| Protodeboronation | Minimal (Fast reaction) | Low (Stabilized) | High (Slow reaction) |
Experimental Protocols
Protocol A: The "XPhos G3" Method (Recommended)
This protocol prioritizes speed to outrun decomposition. Using K3PO4 buffers the system, reducing the concentration of the destructive zwitterion.
Reagents:
-
2-Pyridyl Boronic Acid (1.5 equiv) - Add last or slow addition if extremely unstable.
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: 0.5 M K3PO4 (aqueous) (2.0 equiv)
-
Solvent: THF (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a stir bar with the Aryl Halide and XPhos Pd G3.
-
Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed THF.
-
Activation: Add the 0.5 M K3PO4 solution.
-
Substrate Addition: Add the 2-Pyridyl Boronic Acid. Note: For extremely unstable acids, dissolve the boronic acid in a minimal amount of THF and add dropwise over 10 minutes.
-
Reaction: Stir vigorously at Room Temperature for 1 hour. If conversion is low after 1 hour, warm to 40°C.
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Protocol B: The "PEPPSI-IPent" Method (For Difficult Aryl Chlorides)
Use this when the aryl halide is unreactive (e.g., electron-rich aryl chlorides) and requires heat, which XPhos might not tolerate as well over long durations.
Reagents:
-
Aryl Chloride (1.0 equiv)[2]
-
2-Pyridyl Boronic Acid (1.5 equiv)[3]
-
Catalyst: Pd-PEPPSI-IPent (2.0 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / MeOH (1:1 ratio)
Step-by-Step:
-
Setup: Combine all solid reagents (Aryl Chloride, Boronic Acid, Base, Catalyst) in a vial.
-
Atmosphere: Purge with Argon.
-
Solvent: Add the Dioxane/MeOH mixture. The MeOH helps solubilize the boronic acid and activates the PEPPSI precatalyst.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization Logic
If yields remain low, diagnose the failure mode using the decision tree below.
Optimization Decision Tree
Caption: Diagnostic workflow for troubleshooting low yields in pyridyl coupling.
Critical "Pro-Tips"
-
Boronate Esters vs. Acids: If the boronic acid is too unstable, convert it to a Pinacol Ester or, even better, a MIDA Boronate . MIDA boronates hydrolyze slowly, keeping the concentration of the unstable free acid low (simulating a slow addition).
-
Copper Co-catalysis: For 2-pyridyl stannanes (Stille), CuI is essential. In Suzuki couplings, adding catalytic Cu(I) thiophene-2-carboxylate (CuTC) can sometimes facilitate transmetallation of hindered heteroaryls.
-
Base Choice: Avoid hydroxides (NaOH/KOH) if possible, as they accelerate protodeboronation. K3PO4 is the sweet spot between activation and stability.
References
-
Kinetic Studies on Protodeboronation
- Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
(Generalized link to ACS JACS context)
-
XPhos Catalyst Development
- Bruno, N. C., et al. (2013). "Rapid, Room-Temperature Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides." Chemical Science.
-
PEPPSI Catalyst System
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly catalyst family." Chemistry – A European Journal.
-
-
MIDA Boronate Strategy
- Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
Sources
Kinetic Analysis and Performance Comparison of (4-(Pyridin-3-yloxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Couplings
The incorporation of the pyridyl-ether motif is a highly sought-after strategy in modern drug development to modulate lipophilicity, improve aqueous solubility, and optimize target binding affinities. As a fundamental building block, (4-(Pyridin-3-yloxy)phenyl)boronic acid enables the direct installation of this pharmacophore via Suzuki-Miyaura cross-coupling (SMCC).
However, translating this reaction from a theoretical synthetic route to a scalable, high-yielding process requires a deep understanding of its unique kinetic behavior. As an Application Scientist, I have observed that the structural duality of this specific boronic acid—possessing both an electron-donating ether linkage and a strongly coordinating pyridine nitrogen—creates competing kinetic pathways that can severely bottleneck catalytic turnover if not properly managed.
This guide provides an objective, data-driven comparison of the kinetic performance of (4-(Pyridin-3-yloxy)phenyl)boronic acid against standard alternatives, supported by self-validating experimental protocols for rigorous kinetic monitoring.
Mechanistic Causality: The "Push-Pull" of Reactivity
The general catalytic cycle of the Suzuki-Miyaura reaction consists of three elementary steps: oxidative addition, transmetalation, and reductive elimination. The overall reaction rate is heavily dependent on the nature of the organoboron species, which directly dictates the activation barrier of the transmetalation event[1].
When utilizing (4-(Pyridin-3-yloxy)phenyl)boronic acid, chemists must navigate a "push-pull" kinetic scenario:
-
The Kinetic "Push" (Ether Linkage): The oxygen atom of the pyridyl-ether group donates electron density into the phenyl ring via resonance. This increased electron density enhances the nucleophilicity of the intermediate boronate complex, theoretically lowering the activation energy (
) required to form the crucial Pd–O–B pre-transmetalation intermediate, thereby accelerating the transfer of the aryl group to the Palladium(II) center[1]. -
The Kinetic "Pull" (Pyridine Coordination): Conversely, the basic nitrogen of the pyridine ring acts as a competitive Lewis base. It has a high propensity to coordinate with the active Pd(II) intermediates, forming off-cycle resting states. This coordination effectively sequesters the catalyst, lowering the concentration of the active catalytic species in the cycle and depressing the overall Turnover Frequency (TOF)[2].
To overcome this catalyst poisoning, the causality of ligand selection becomes clear: one must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). The steric bulk of these ligands physically occludes the palladium center from pyridine coordination, while their electron-rich nature facilitates rapid oxidative addition, shifting the rate-determining step entirely to transmetalation[3].
Catalytic cycle highlighting the competitive off-cycle pyridine coordination pathway.
Comparative Kinetic Profiling
To objectively evaluate performance, we compare the reaction kinetics of (4-(Pyridin-3-yloxy)phenyl)boronic acid against the baseline standard, Phenylboronic Acid (PBA), and its corresponding Pinacol Ester derivative.
Reaction Conditions: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid/Ester, 2.0 eq K2CO3, 2 mol% Pd(OAc)2, 4 mol% XPhos, 1,4-Dioxane/H2O (4:1), 80°C.
| Substrate | Apparent Rate Constant ( | Turnover Frequency (TOF, | Protodeboronation Rate | Primary Kinetic Bottleneck |
| Phenylboronic Acid (PBA) | 850 | Low | Oxidative Addition | |
| (4-(Pyridin-3-yloxy)phenyl)boronic acid | 320 | Moderate | Catalyst Sequestration (N-Coordination) | |
| (4-(Pyridin-3-yloxy)phenyl)boronic acid pinacol ester | 150 | Very Low | In-situ Hydrolysis / Transmetalation |
Data Interpretation:
While the free (4-(Pyridin-3-yloxy)phenyl)boronic acid exhibits a lower
Self-Validating Experimental Protocol: Kinetic Monitoring
To generate trustworthy kinetic data, the experimental design must be a self-validating system . This requires two critical elements:
-
An Inert Internal Standard: 1,3,5-Trimethoxybenzene is utilized because it is completely unreactive under SMCC conditions, ensuring that any changes in analyte peak area are absolute and not artifacts of solvent evaporation.
-
Instantaneous Quenching: Drawing an aliquot is not enough; the reaction must be killed at the exact microsecond of sampling. We utilize a cold Acetonitrile/Air quench. The introduction of atmospheric oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II), halting the oxidative addition cycle, while the cold organic solvent crashes out the inorganic base, instantly arresting transmetalation[2].
Step-by-step experimental workflow for kinetic sampling and validation.
Step-by-Step Methodology
Step 1: Preparation of the Standardized Reaction Mixture
-
In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 mmol), (4-(Pyridin-3-yloxy)phenyl)boronic acid (1.2 mmol), K2CO3 (2.0 mmol), and exactly 0.50 mmol of 1,3,5-trimethoxybenzene (Internal Standard).
-
Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed DI water.
-
Causality Note: The biphasic system is necessary to dissolve both the organic substrates and the inorganic base, which is required to form the reactive boronate species[3].
Step 2: Catalyst Injection and Initiation
-
Pre-heat the reaction mixture to exactly 80.0 °C using a highly calibrated thermostatic bath.
-
Inject a pre-mixed solution of Pd(OAc)2 (0.02 mmol) and XPhos (0.04 mmol) dissolved in 1.0 mL of Dioxane. The moment of injection is recorded as
.
Step 3: The Self-Validating Quench (Sampling)
-
At predetermined intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), extract a 50 µL aliquot using a gas-tight syringe.
-
Immediately discharge the aliquot into a prepared vial containing 1.0 mL of HPLC-grade Acetonitrile chilled to 0 °C, open to the air.
-
Vortex the vial for 5 seconds. The solution will become cloudy as the inorganic salts precipitate, confirming the successful arrest of the transmetalation pathway.
Step 4: Data Acquisition
-
Filter the quenched samples through a 0.22 µm PTFE syringe filter into HPLC vials.
-
Analyze via UPLC-UV (e.g., 254 nm). Plot the ratio of the Product Peak Area to the Internal Standard Peak Area against time to derive the kinetic curves and calculate
.
References
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI (Processes) URL:[Link][2]
-
Catalytic performance and kinetic analysis for Suzuki coupling reactions Source: ResearchGate URL:[Link][3]
Sources
- 1. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
alternatives to (4-(Pyridin-3-yloxy)phenyl)boronic acid in synthesis
Technical Comparison: Boron Surrogates for (4-(Pyridin-3-yloxy)phenyl) Transfer
Executive Summary In medicinal chemistry, the (4-(pyridin-3-yloxy)phenyl) moiety is a privileged pharmacophore, frequently appearing in kinase inhibitors (e.g., Sorafenib analogues) to modulate solubility and hydrogen bonding. While (4-(pyridin-3-yloxy)phenyl)boronic acid is the standard reagent for introducing this group via Suzuki-Miyaura coupling, it suffers from inherent limitations: variable hydration states (stoichiometric uncertainty), zwitterionic purification challenges, and potential catalyst poisoning by the basic pyridine nitrogen.
This guide evaluates high-performance alternatives—specifically Pinacol Esters , Epin Esters , and Potassium Trifluoroborates —providing a decision framework for optimizing synthesis yields and reproducibility.
Part 1: The Standard vs. The Contenders
The Baseline: (4-(Pyridin-3-yloxy)phenyl)boronic Acid
-
The Problem: Boronic acids exist in an equilibrium between the free acid, trimeric boroxines (anhydrides), and various hydrates. For a molecule with a basic pyridine tail, the reagent often exists as an internal zwitterion or salt, making accurate molecular weight determination (and thus stoichiometry) difficult. Furthermore, the basic nitrogen can coordinate to Pd(II) centers, arresting the catalytic cycle (catalyst poisoning).
Contender A: Pinacol Boronate Ester (Bpin)[3]
-
Structure: The cyclic ester derived from pinacol.
-
Advantage: Lipophilic and non-polar. It eliminates hydrogen bond donation from the boron species, disrupting the zwitterionic interaction. This allows for standard silica gel chromatography without the "streaking" common to the free acid.
-
Limitation: While easier to handle, Bpin esters can still suffer from protodeboronation under harsh basic conditions, and atom economy is lower due to the heavy pinacol leaving group.
Contender B: Epin Boronate Ester (The "Pro" Choice)
-
Structure: Derived from 1,1,2,2-tetraethylethylene glycol.[3]
-
Advantage: Recent data (e.g., Org.[1][3][4][5][6][7] Lett. 2022) indicates "Epin" esters offer superior hydrolytic stability compared to Bpin. The steric bulk of the ethyl groups protects the empty p-orbital on boron, significantly reducing protodeboronation rates during slow couplings.
-
Best For: Scale-up of sensitive substrates where Bpin hydrolysis is a competing side reaction.
Contender C: Potassium Trifluoroborate ( )[1][2]
-
Structure: An ionic salt.
-
Advantage: Air and moisture stable indefinitely. The
hybridized boron is nucleophilically inert until hydrolyzed in situ. This "slow release" mechanism maintains a low concentration of the active boronic acid, preventing catalyst poisoning and homocoupling. -
Best For: Aqueous/alcoholic solvent systems and encapsulation of the basic pyridine nitrogen (as the salt is often less coordinating).
Part 2: Performance Analysis
The following data summarizes the performance of these reagents in a representative coupling with a deactivated aryl chloride (e.g., 4-chloro-quinazoline scaffold), a common challenging scenario in drug discovery.
| Feature | Boronic Acid (Standard) | Pinacol Ester (Bpin) | Epin Ester (Premium) | K-Trifluoroborate |
| Stoichiometric Precision | Low (Variable Hydration) | High | High | Exact |
| Silica Purification | Difficult (Streaks/Sticks) | Excellent | Excellent | N/A (Filtration/Cryst.) |
| Hydrolytic Stability | Low (prone to deboronation) | Moderate | High | Very High (Solid state) |
| Reactivity (k_rel) | Fast (Instant transmetallation) | Moderate (Requires hydrolysis) | Slow (Steric hindrance) | Controlled (Slow release) |
| Atom Economy | Good | Poor (High MW waste) | Poor | Excellent |
| Typical Yield | 45-60% | 75-85% | 85-95% | 80-90% |
Analyst Note: The "Yield" delta is often driven by purification losses. The Boronic Acid product frequently co-elutes with boroxine impurities or remains trapped on silica due to the pyridine-boron interaction. Esters and salts circumvent this.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester Alternative
Use this if the commercial boronic acid is unavailable or impure.
-
Reagents: 3-(4-Bromophenoxy)pyridine (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge a reaction flask with the bromide,
, and KOAc. -
Degas with
for 15 minutes. Add .[8] -
Heat to 90°C for 4-12 hours. Monitor by LCMS (Note: Bpin esters may hydrolyze on acidic LCMS columns; look for the parent mass + water adduct).
-
Workup: Dilute with EtOAc, wash with water. Pass through a short pad of silica gel (eluting with 20% EtOAc/Hex) to remove Pd black.
-
Result: A white/off-white solid, stable to storage.
-
Protocol B: "Slow Release" Coupling with Potassium Trifluoroborate
Recommended for scale-up or when the standard Suzuki fails.
-
Reagents: Aryl Halide Scaffold (1.0 equiv), Potassium (4-(pyridin-3-yloxy)phenyl)trifluoroborate (1.2 equiv),
(0.02 equiv), XPhos (0.04 equiv), (3.0 equiv). -
Solvent: MeOH :
(3:1 ratio). Crucial: Water is required for hydrolysis. -
Procedure:
-
Dissolve the trifluoroborate and base in the solvent mixture. The solution may be cloudy.
-
Add the catalyst/ligand pre-complex (or add separately).
-
Heat to 80°C .
-
Mechanism: The
slowly hydrolyzes to . Because the concentration of free boronic acid never spikes, the pyridine nitrogen does not saturate the Pd catalyst, and protodeboronation is minimized. -
Purification: Evaporate MeOH. Extract aqueous layer with DCM. The product is usually cleaner than boronic acid couplings.
-
Part 4: Decision Matrix & Workflow
The following logic gate determines the optimal reagent based on your specific project constraints.
Figure 1: Strategic selection workflow for boron surrogates. Blue nodes represent decision points; Green/Yellow/Red nodes represent the recommended reagent class.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Oka, N., et al. (2022).[3] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[3] Organic Letters. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][6] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society.[1][6][9] Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
